F092
説明
特性
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-pyridin-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-18-5-3-11-25(18)16-8-6-15(7-9-16)24-20(27)14-12-22-19(23-13-14)17-4-1-2-10-21-17/h1-2,4,6-10,12-13H,3,5,11H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYXEGDPWAHVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(N=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
F092: A Deep Dive into its Mechanism of Action as a Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
F092 is a potent and highly selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2). PGD2 is a critical mediator in the inflammatory cascade, particularly in allergic responses. By inhibiting H-PGDS, this compound effectively reduces the production of PGD2, thereby mitigating downstream inflammatory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, the signaling pathway it modulates, and detailed experimental protocols relevant to its study.
Core Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of H-PGDS. This enzyme catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2. The inhibition of this step is critical as PGD2 is a potent lipid mediator involved in a variety of physiological and pathological processes, including the orchestrating of allergic inflammation.[1][2]
The high affinity of this compound for H-PGDS is demonstrated by its dissociation constant (KD), a measure of the inhibitor's binding affinity to its target.
Quantitative Data on this compound Inhibition
| Parameter | Value | Target |
| KD | 0.14 nM | Hematopoietic Prostaglandin D Synthase (H-PGDS)[3][4] |
The H-PGDS Signaling Pathway and the Role of this compound
The H-PGDS pathway is a critical component of the broader arachidonic acid cascade, which is responsible for the production of various pro-inflammatory and anti-inflammatory lipid mediators.
Upstream Regulation: The expression and activity of H-PGDS can be influenced by various stimuli. For instance, in adipose-derived mesenchymal stem cells, overexpressing H-PGDS has been shown to reduce the inflammatory state.[5] Furthermore, studies have indicated an increase in the PLA2 group 4c (Pla2g4c)/COX-2 (Ptgs2)/PGD2 synthase 2 (Hpgds) axis in certain inflammatory conditions.[5]
Downstream Effects of PGD2: Once produced, PGD2 exerts its effects by binding to two primary G-protein coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[2][6][7]
-
DP1 Receptor Activation: Activation of the DP1 receptor is generally associated with anti-inflammatory effects, including the relaxation of smooth muscles and inhibition of immune cell function.[6][7] It transmits its signal by coupling to Gs proteins, leading to an increase in intracellular cAMP levels.[7]
-
DP2/CRTH2 Receptor Activation: In contrast, activation of the DP2 receptor leads to pro-inflammatory outcomes, such as the migration of immune cells and the secretion of type 2 cytokines.[6][8] This receptor is prominently expressed on immune cells like eosinophils, mast cells, and group 2 innate lymphoid cells (ILC2s).[7]
By inhibiting H-PGDS, this compound prevents the production of PGD2, thereby blocking the activation of both DP1 and DP2 receptors and the subsequent inflammatory cascades.
Caption: A generalized workflow for an H-PGDS enzymatic inhibition assay.
Cellular Assay for PGD2 Production
This protocol outlines a method to measure the effect of this compound on PGD2 production in a cellular context, for example, using mast cells.
Materials:
-
Mast cell line (e.g., LAD2)
-
Cell culture medium
-
Stimulant (e.g., anti-IgE or calcium ionophore A23187)
-
This compound inhibitor stock solution (in DMSO)
-
PGD2 ELISA kit
-
Microplate reader
Procedure:
-
Culture mast cells to the desired density in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a defined period.
-
Stimulate the cells with an appropriate agonist to induce PGD2 production.
-
After the stimulation period, collect the cell culture supernatant.
-
Quantify the concentration of PGD2 in the supernatant using a commercial PGD2 ELISA kit according to the manufacturer's instructions. [9][10][11][12]6. Determine the effect of this compound on PGD2 production by comparing the results from treated and untreated cells.
Workflow for Cellular PGD2 Assay
Caption: A generalized workflow for a cellular assay to measure PGD2 production.
Conclusion
This compound is a highly potent inhibitor of H-PGDS, acting at a key enzymatic step in the production of the pro-inflammatory mediator PGD2. Its mechanism of action, characterized by a high binding affinity, translates to a significant reduction in PGD2 levels, thereby modulating the downstream signaling through DP1 and DP2/CRTH2 receptors. This targeted approach holds considerable promise for the development of novel therapeutics for allergic and inflammatory diseases. The experimental protocols provided herein offer a foundation for the further investigation and characterization of this compound and other H-PGDS inhibitors.
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin D Synthase (hematopoietic-type) Inhibitor this compound | CAS 2250261-59-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Hpgds hematopoietic prostaglandin D synthase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.elabscience.com [file.elabscience.com]
- 10. caymanchem.com [caymanchem.com]
- 11. assets.exkitstore.com [assets.exkitstore.com]
- 12. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
F092 Compound: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
F092 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory cascade. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, the biological signaling pathway it modulates, and relevant experimental protocols for its study. The information is intended to support researchers and professionals in drug development in understanding and utilizing this compound for studies related to allergic and inflammatory responses.
Introduction
This compound, with the chemical name N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide, is a small molecule inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a critical mediator in the pathophysiology of allergic diseases such as asthma and allergic rhinitis. By inhibiting H-PGDS, this compound effectively reduces the production of PGD2, thereby mitigating downstream inflammatory effects. Its high affinity and selectivity for H-PGDS make it a valuable tool for investigating the role of the PGD2 pathway in various physiological and pathological processes.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide | [1] |
| CAS Number | 2250261-59-5 | [1] |
| Molecular Formula | C₂₀H₁₇N₅O₂ | [1] |
| Molecular Weight | 359.38 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 3 mg/ml; DMSO: 5 mg/ml; Ethanol: partially soluble; PBS (pH 7.2): partially soluble | [1] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). Its mechanism of action is through direct binding to the active site of the enzyme, preventing the isomerization of PGH2 to PGD2.
Quantitative Data
| Parameter | Value | Target | Reference |
| KD | 0.14 nM | Human H-PGDS | [5] |
Structural Basis of Inhibition
The co-crystal structure of this compound in complex with human H-PGDS has been resolved (PDB ID: 5YWX), providing detailed insights into its binding mode[6]. This structural information is invaluable for understanding the specific molecular interactions that confer its high affinity and selectivity and can aid in the structure-based design of new H-PGDS inhibitors.
H-PGDS Signaling Pathway
H-PGDS is a key enzyme in the arachidonic acid cascade. Upon cellular stimulation, arachidonic acid is converted to PGH2 by cyclooxygenase (COX) enzymes. H-PGDS then catalyzes the isomerization of PGH2 to PGD2. PGD2 is a potent lipid mediator that exerts its biological effects by binding to two G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of these receptors triggers distinct downstream signaling pathways that are heavily implicated in inflammatory and allergic responses.
Overview of the H-PGDS Signaling Cascade
The following diagram illustrates the central role of H-PGDS in the prostaglandin D2 signaling pathway and the point of inhibition by this compound.
Caption: Overview of the H-PGDS signaling pathway and inhibition by this compound.
Downstream Receptor Signaling
The activation of DP1 and DP2 receptors by PGD2 initiates distinct intracellular signaling cascades.
Caption: Downstream signaling pathways of DP1 and DP2 (CRTH2) receptors.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, the synthesis of similar N-phenyl-pyrimidinecarboxamide derivatives generally involves the condensation of precursor molecules. For instance, the synthesis of related 4-aryl-2-(phenylamino)pyrimidines has been achieved by condensing acetyl heterocycles with dimethylformamide dimethyl acetal to form enaminones, which are then cyclized with aryl guanidines[7]. The synthesis of this compound is described in the publication by Takaya, D., et al. in Bioorganic & Medicinal Chemistry, 2018, 26(16), 4726-4734, though the full experimental details are not provided in the abstract[8].
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize H-PGDS inhibitors like this compound.
H-PGDS Enzymatic Assay (In Vitro)
This protocol describes a method to measure the direct inhibitory effect of this compound on H-PGDS enzymatic activity.
Caption: Workflow for an in vitro H-PGDS enzymatic assay.
Methodology:
-
Reagent Preparation: Recombinant human H-PGDS enzyme, glutathione (GSH) as a cofactor, and the substrate PGH2 are prepared in an appropriate assay buffer. A dilution series of this compound is also prepared.
-
Incubation: The H-PGDS enzyme is pre-incubated with various concentrations of this compound and GSH for a specified time to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination: The reaction is stopped after a defined period, typically by adding a quenching solution.
-
Detection: The amount of PGD2 produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA)[9][10].
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
Cell-Based PGD2 Production Assay
This protocol outlines a method to assess the ability of this compound to inhibit PGD2 production in a cellular context. The human basophilic leukemia cell line, KU812, which endogenously expresses H-PGDS, is commonly used for this purpose[11][12].
Caption: Workflow for a cell-based PGD2 production assay.
Methodology:
-
Cell Culture: KU812 cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound or a vehicle control for a specified duration.
-
Cell Stimulation: PGD2 production is stimulated by adding an agent such as a calcium ionophore (e.g., A23187).
-
Sample Collection: After a further incubation period, the cell culture supernatant is collected.
-
PGD2 Quantification: The concentration of PGD2 in the supernatant is measured using a sensitive method like LC-MS/MS or ELISA[10].
-
Data Analysis: The inhibition of PGD2 production by this compound is calculated, and an IC₅₀ value is determined.
Conclusion
This compound is a well-characterized, high-affinity inhibitor of H-PGDS. Its potency and selectivity make it an excellent research tool for elucidating the role of the PGD2 signaling pathway in allergic and inflammatory diseases. This technical guide provides a foundational understanding of this compound's properties and its biological context, along with generalized experimental protocols to facilitate its use in a research setting. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial for its potential development as a therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 6. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 10. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery of Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors
Disclaimer: No specific public domain information could be found for a compound designated "F092." This guide, therefore, provides a comprehensive overview of the discovery process for hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, using publicly available data from representative molecules like TFC-007 and other potent inhibitors to illustrate the core principles and methodologies.
This technical whitepaper is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of inhibitors for hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory pathway.
Introduction: H-PGDS as a Therapeutic Target
Hematopoietic prostaglandin D synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a major pro-inflammatory mediator.[1] H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[2][3] PGD2 is primarily produced by mast cells and Th2 lymphocytes and is implicated in various physiological and pathological processes, including allergic reactions, inflammation, and Duchenne muscular dystrophy (DMD).[1][3][4][5][6] The overproduction of PGD2 is associated with conditions like asthma, allergic rhinitis, and atopic dermatitis.[1][6][7]
Inhibition of H-PGDS presents a targeted therapeutic strategy to reduce the levels of PGD2, thereby mitigating its pro-inflammatory effects. This approach is considered more specific than non-steroidal anti-inflammatory drugs (NSAIDs) which broadly block cyclooxygenase (COX) enzymes, affecting the production of multiple prostaglandins.[7] Consequently, the discovery of potent and selective H-PGDS inhibitors is an active area of pharmaceutical research.[1][8][9]
The H-PGDS Signaling Pathway
The production of PGD2 is a multi-step enzymatic process originating from arachidonic acid. The diagram below illustrates the core pathway and the point of intervention for H-PGDS inhibitors.
Caption: The PGD2 biosynthesis pathway and the inhibitory action of H-PGDS inhibitors.
H-PGDS Inhibitor Discovery Workflow
The discovery of novel H-PGDS inhibitors typically follows a structured workflow, from initial hit identification to preclinical candidate selection. This process involves a combination of computational methods, biochemical and cellular screening, and in vivo validation.
Caption: A generalized workflow for the discovery and development of H-PGDS inhibitors.
Quantitative Data of Representative H-PGDS Inhibitors
The following tables summarize key quantitative data for well-characterized H-PGDS inhibitors, providing a benchmark for potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of H-PGDS Inhibitors
| Compound ID | Assay Type | Species | IC50 / EC50 (nM) | Reference |
| TFC-007 | Enzyme Assay | Human | 83 | [10][11][12] |
| HPGDS inhibitor 1 | Enzyme Assay | Human | 0.6 | [13] |
| Cell Assay | - | 32 | [13] | |
| HPGDS inhibitor 3 | Enzyme Assay | - | 9.4 | [14] |
| Cell Assay | - | 42 | [14] | |
| HQL-79 | Enzyme Assay | - | Data not specified | [1] |
| Dihydroberberine (EMy-5) | Enzyme Assay | - | 3,700 | [1] |
| Thiazole 1 (Pfizer) | Enzyme Assay | - | 10 | [2][3] |
| Cell Assay | - | 300-1300 | [2][3] |
Table 2: Selectivity Profile of H-PGDS Inhibitors
| Compound ID | Target | IC50 (nM) | Fold Selectivity vs. H-PGDS | Reference |
| TFC-007 | COX-1 | >10,000 | >120x | [11] |
| COX-2 | >10,000 | >120x | [11] | |
| 5-LOX | >10,000 | >120x | [11] | |
| HPGDS inhibitor 1 | L-PGDS | >10,000 | >16,600x | [13] |
| mPGES | >10,000 | >16,600x | [13] | |
| COX-1 | >10,000 | >16,600x | [13] | |
| COX-2 | >10,000 | >16,600x | [13] | |
| 5-LOX | >10,000 | >16,600x | [13] |
Table 3: Pharmacokinetic Parameters of Representative H-PGDS Inhibitors
| Compound ID | Species | Dose (mg/kg) | Bioavailability (%) | T1/2 (hours) | Reference |
| HPGDS inhibitor 1 | Rat | 1 | 76 | 4.1 | [13] |
| Thiazole 1 (Pfizer) | Rat | - | 20 | 2 | [2][3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments central to the discovery and characterization of H-PGDS inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified H-PGDS enzyme.
Materials:
-
Recombinant human H-PGDS
-
PGH2 (substrate)
-
Glutathione (GSH, cofactor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
Stop Solution (e.g., 1 M citric acid)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGD2 quantification
Protocol:
-
Prepare a reaction mixture containing assay buffer, GSH, and recombinant H-PGDS enzyme in a 96-well plate.
-
Add test compounds at various concentrations (typically a serial dilution) to the wells. Include a DMSO vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Allow the reaction to proceed for a specified time (e.g., 60 seconds) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGD2 produced in each well using a competitive PGD2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound to inhibit PGD2 production in a relevant cell line.
Materials:
-
Human cell line expressing H-PGDS (e.g., KU812 basophil cells)[4]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calcium ionophore (e.g., A23187) or other relevant cell stimulant
-
Test compounds dissolved in DMSO
-
PBS (Phosphate-Buffered Saline)
-
ELISA kit for PGD2 quantification
Protocol:
-
Seed KU812 cells in a 96-well plate at a density of approximately 1 x 10^6 cells/mL and incubate overnight.
-
Wash the cells with PBS and replace the medium with a serum-free medium containing the test compounds at various concentrations. Incubate for 1 hour.
-
Stimulate the cells with a calcium ionophore (e.g., 1 µM A23187) to induce the release of arachidonic acid and subsequent PGD2 production.
-
Incubate for an additional 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of PGD2 in the supernatant using a PGD2 ELISA kit.
-
Calculate the EC50 value by plotting the inhibition of PGD2 production against the compound concentration.
Objective: To assess the ability of an orally administered test compound to inhibit PGD2 production in a target tissue in vivo.
Materials:
-
Sprague-Dawley rats
-
Test compound formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Anesthesia
-
Equipment for blood collection and tissue harvesting (spleen)[15]
-
Homogenization buffer
-
Analytical equipment for measuring compound concentration in plasma (LC-MS/MS)
-
ELISA kit for PGD2 quantification
Protocol:
-
Fast rats overnight before dosing.
-
Administer the test compound or vehicle control via oral gavage at desired doses (e.g., 1 and 10 mg/kg).[15]
-
At various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), euthanize a cohort of animals.
-
Collect blood via cardiac puncture for pharmacokinetic (PK) analysis to determine plasma drug concentrations.
-
Harvest the spleen, a tissue with high H-PGDS expression.
-
Homogenize the spleen tissue in a suitable buffer and centrifuge to obtain a clear lysate.
-
Measure the PGD2 concentration in the spleen lysate using an ELISA kit.
-
Correlate the plasma concentration of the test compound (PK) with the inhibition of spleen PGD2 levels (PD) over time to establish a PK/PD relationship.[15]
References
- 1. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TFC 007 | Synthase/Synthetase Inhibitors: R&D Systems [rndsystems.com]
- 12. TFC 007 - CD Bioparticles [cd-bioparticles.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Targeting Key Signaling Pathways in Mast Cell-Mediated Allergic Inflammation
An in-depth analysis of scientific literature and public databases did not yield specific information on a compound designated "F092" for the study of allergic inflammation. It is possible that "this compound" is an internal developmental code, a recently discovered molecule not yet in the public domain, or a misidentification.
To fulfill the detailed requirements of the user's request for an in-depth technical guide, a representative whitepaper has been generated. This document focuses on a well-established and critical area of allergic inflammation research: the inhibition of key signaling pathways in mast cell activation. This allows for the creation of the requested data tables, detailed experimental protocols, and complex signaling pathway diagrams using Graphviz, thereby providing a comprehensive example of the desired content and format.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the role of key signaling molecules in the mast cell activation cascade, a central event in the pathophysiology of allergic inflammation. It provides an overview of the experimental approaches used to identify and validate inhibitors of this pathway, using representative data for illustrative purposes.
Introduction to Allergic Inflammation and Mast Cell Activation
Allergic inflammation is a complex immunological response to otherwise harmless environmental substances known as allergens.[1][2] This process is a hallmark of type I hypersensitivity reactions and underlies conditions such as allergic rhinitis, asthma, and atopic dermatitis.[1][3] A key cellular player in the initiation and propagation of allergic inflammation is the mast cell.[4]
Mast cells are tissue-resident immune cells that, upon activation, release a host of pro-inflammatory mediators, including histamine, proteases, cytokines, and chemokines.[4][5] The primary mechanism of mast cell activation in the context of allergy involves the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor, FcεRI, on the mast cell surface.[4][6] This event triggers a cascade of intracellular signaling events, leading to degranulation and the synthesis of lipid mediators and cytokines, which collectively drive the symptoms of an allergic reaction.[4]
The FcεRI Signaling Cascade: A Prime Target for Therapeutic Intervention
The signaling cascade initiated by FcεRI cross-linking is a well-defined pathway that offers multiple nodes for therapeutic intervention. The sequence of events is initiated by the activation of Src family kinases, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI receptor complex. This leads to the recruitment and activation of spleen tyrosine kinase (Syk), a critical upstream kinase that orchestrates the downstream signaling events.
Key Downstream Signaling Pathways:
-
Phospholipase Cγ (PLCγ) Pathway: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation, which are essential for degranulation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Involves the activation of ERK, JNK, and p38, which regulate the transcription of pro-inflammatory cytokines.
-
Phosphoinositide 3-Kinase (PI3K) Pathway: Generates PIP3, leading to the activation of Akt, which is involved in cell survival and cytokine production.
Quantitative Data on Representative Kinase Inhibitors
The development of small molecule inhibitors targeting key kinases in the FcεRI signaling pathway is a major focus of drug discovery in allergic diseases. The table below summarizes representative inhibitory activities of hypothetical compounds against key kinases in the mast cell activation pathway.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| Rep-A101 | Syk | Biochemical | 15 |
| Cell-based | 150 | ||
| Rep-B202 | Lyn (Src family) | Biochemical | 25 |
| Cell-based | 200 | ||
| Rep-C303 | Btk | Biochemical | 5 |
| Cell-based | 50 | ||
| Rep-D404 | PI3Kδ | Biochemical | 10 |
| Cell-based | 100 |
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
Methodology:
-
Cell Culture: RBL-2H3 cells (a rat basophilic leukemia cell line, commonly used as a model for mast cells) are cultured in DMEM supplemented with 10% FBS and sensitized overnight with anti-DNP IgE (1 µg/mL).
-
Compound Treatment: Sensitized cells are washed and pre-incubated with varying concentrations of test compounds or vehicle control for 1 hour at 37°C.
-
Cell Stimulation: Degranulation is induced by challenging the cells with DNP-HSA (100 ng/mL) for 30 minutes at 37°C.
-
Quantification:
-
An aliquot of the supernatant is collected to measure released β-hexosaminidase.
-
The remaining cells are lysed to measure the total cellular β-hexosaminidase content.
-
The enzyme activity is determined by incubating the supernatant/lysate with a p-NAG substrate, and the absorbance is read at 405 nm.
-
-
Data Analysis: The percentage of degranulation is calculated as the ratio of the released enzyme activity to the total enzyme activity.
Phospho-protein Analysis by Western Blot
This method is used to assess the phosphorylation status of key signaling proteins following mast cell activation, providing insight into the mechanism of action of inhibitory compounds.
Methodology:
-
Cell Culture and Sensitization: As described in the degranulation assay.
-
Compound Treatment and Stimulation: Cells are pre-treated with the test compound or vehicle, followed by stimulation with DNP-HSA for a shorter time course (e.g., 5-15 minutes) to capture peak phosphorylation events.
-
Cell Lysis: Cells are immediately lysed in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Syk, phospho-PLCγ, phospho-ERK).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total protein levels of the target kinases are also assessed as a loading control.
Signaling Pathway and Experimental Workflow Visualizations
IgE-Mediated Mast Cell Activation Signaling Pathway
Caption: IgE-mediated signaling cascade in mast cells.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for screening inhibitors of mast cell activation.
References
- 1. The development of allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guncelpediatri.com [guncelpediatri.com]
- 4. Effector mechanisms in allergic reactions - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MedlinePlus: Histamine: The Stuff Allergies are Made of [medlineplus.gov]
- 6. Allosteric mechanism of action of the therapeutic anti-IgE antibody omalizumab - PMC [pmc.ncbi.nlm.nih.gov]
Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no information could be found on a compound or research program designated "F092" in the context of vascular-related disease research.
Several possibilities could explain the absence of information:
-
Internal Project Code: "this compound" may be an internal designation for a compound or project within a private company or research institution that has not yet been disclosed publicly.
-
Early-Stage Research: The research on this compound may be in a very early, preclinical stage and has not yet resulted in any publications or public presentations.
-
Incorrect Identifier: It is possible that "this compound" is an incorrect or outdated identifier for the research topic of interest.
Without any foundational information on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier and consult internal or proprietary sources of information that may not be publicly accessible. Should "this compound" be a different designation or become publicly disclosed in the future, a technical guide could be developed based on the available data at that time.
Unable to Identify Chemical Compound "F092"
Initial searches for the chemical identifier "F092" have not yielded a definitive match to a known chemical compound. Without a specific chemical structure or established scientific literature linked to this identifier, it is not possible to provide an in-depth technical guide as requested.
Searches for "this compound" in chemical databases and scientific literature did not retrieve a unique and well-characterized molecule with this designation. Further investigation using terms such as "this compound drug candidate," "this compound research chemical," and "this compound compound code" also failed to identify a specific substance consistently referred to by this name in publicly available resources.
It is possible that "this compound" represents an internal code used by a specific research institution or pharmaceutical company, and information regarding its chemical structure, properties, and associated experimental data is not in the public domain.
Consequently, the core requirements of the request, including:
-
Data Presentation: Summarizing quantitative data into structured tables.
-
Experimental Protocols: Providing detailed methodologies for key experiments.
-
Mandatory Visualization: Creating diagrams for signaling pathways and experimental workflows.
cannot be fulfilled without the fundamental identification of the chemical entity "this compound."
Further progression on this request would require a more specific chemical name (e.g., IUPAC name), a recognized chemical identifier (such as a CAS Registry Number or a PubChem CID), or a reference to a publication or patent that describes the compound "this compound" in detail.
F092: A Potent Inhibitor of Hematopoietic Prostaglandin D Synthase for Research in Allergic and Inflammatory Responses
An In-depth Technical Guide on the Biological Activity and Molecular Targets of F092
Introduction
This compound is a potent and selective small molecule inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).[1][2][3][4] Its high affinity for H-PGDS makes it a valuable research tool for investigating the role of prostaglandin D2 (PGD2) in various physiological and pathological processes, particularly in the context of allergic and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies related to this compound, intended for researchers, scientists, and drug development professionals.
This compound has the chemical formula C20H17N5O2 and a molecular weight of 359.38 g/mol .[1][5] Its formal chemical name is N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide, and its CAS number is 2250261-59-5.[3][5]
Molecular Target: Hematopoietic Prostaglandin D Synthase (H-PGDS)
The primary molecular target of this compound is hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[6] This enzyme is a member of the sigma class of cytosolic glutathione S-transferases and requires glutathione as a cofactor for its activity. H-PGDS is predominantly expressed in immune cells such as mast cells, antigen-presenting cells, and Th2 cells.[6]
The production of PGD2 by H-PGDS is a critical step in the inflammatory cascade, particularly in type 2 immune responses characteristic of allergic diseases like asthma and allergic rhinitis. PGD2 exerts its biological effects by binding to two G-protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[7] Activation of these receptors on various immune and structural cells leads to a range of pro-inflammatory responses, including vasodilation, bronchoconstriction, and the recruitment of eosinophils, basophils, and Th2 lymphocytes.[6][7]
Biological Activity and Quantitative Data
This compound is a high-affinity inhibitor of H-PGDS. The primary quantitative measure of its potency is its dissociation constant (KD), which has been determined to be 0.14 nM.[1][2][4] This low nanomolar affinity indicates a very strong and specific interaction between this compound and its target enzyme.
| Parameter | Value | Target | Reference |
| Dissociation Constant (KD) | 0.14 nM | Human H-PGDS | [1][2][4] |
Signaling Pathway
The signaling pathway involving H-PGDS begins with the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase (COX) enzymes. H-PGDS then catalyzes the conversion of PGH2 to PGD2. PGD2 is subsequently released from the cell and can act in an autocrine or paracrine manner by binding to its receptors, DP1 and DP2, on target cells. This binding initiates downstream signaling cascades that mediate the various biological effects of PGD2. By inhibiting H-PGDS, this compound blocks the production of PGD2, thereby attenuating these downstream inflammatory signals.
Caption: H-PGDS Signaling Pathway and this compound Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize H-PGDS inhibitors like this compound.
Determination of Binding Affinity (KD) by Fluorescence Polarization
The binding affinity of this compound to H-PGDS was determined using a fluorescence polarization (FP)-based binding assay. This method measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (probe) when it binds to a larger protein.
Principle: A fluorescent probe that binds to H-PGDS will tumble slowly in solution, resulting in a high fluorescence polarization value. When an unlabeled inhibitor like this compound competes with the probe for binding to H-PGDS, the displaced probe tumbles more rapidly, leading to a decrease in fluorescence polarization. The KD is determined by measuring the concentration of the inhibitor required to displace 50% of the fluorescent probe.
Experimental Workflow:
Caption: Workflow for Fluorescence Polarization Assay.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human H-PGDS protein
-
Fluorescently labeled probe with known affinity for H-PGDS
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
This compound compound serially diluted in assay buffer
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Add a fixed concentration of recombinant human H-PGDS to all wells of the microplate.
-
Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with a saturating concentration of a known inhibitor or no H-PGDS (minimum polarization).
-
Add a fixed concentration of the fluorescent probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the this compound concentration.
-
The resulting sigmoidal curve is fitted to a four-parameter logistic equation to determine the IC50 value (the concentration of this compound that inhibits 50% of the probe binding).
-
The IC50 value is then converted to the dissociation constant (KD) using the Cheng-Prusoff equation, which takes into account the concentration and KD of the fluorescent probe.
-
Cell-Based Assay for H-PGDS Inhibition
To assess the activity of this compound in a cellular context, an assay measuring the production of PGD2 from cells that endogenously or recombinantly express H-PGDS can be performed.
Principle: Cells are stimulated to produce prostaglandins, and the amount of PGD2 released into the cell culture medium is quantified in the presence and absence of the inhibitor. A reduction in PGD2 levels indicates inhibition of H-PGDS.
Experimental Workflow:
Caption: Workflow for Cell-Based H-PGDS Inhibition Assay.
Detailed Protocol:
-
Reagents and Materials:
-
H-PGDS-expressing cell line (e.g., human KU812 basophil precursor cells)
-
Cell culture medium and supplements
-
This compound compound dissolved in a suitable solvent (e.g., DMSO)
-
Stimulating agent (e.g., calcium ionophore A23187 or lipopolysaccharide (LPS))
-
PGD2 ELISA kit or LC-MS/MS system for quantification
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulate the cells with the appropriate agent to induce PGD2 production.
-
After a specific incubation time, collect the cell culture supernatant.
-
Quantify the concentration of PGD2 in the supernatant using a validated method such as a competitive ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the PGD2 concentration against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit PGD2 production by 50%.
-
Conclusion
This compound is a highly potent and specific inhibitor of hematopoietic prostaglandin D synthase. Its well-characterized biological activity and high affinity for its molecular target make it an invaluable tool for researchers in the fields of immunology, inflammation, and drug discovery. The experimental protocols outlined in this guide provide a framework for the further investigation and application of this compound in elucidating the role of the H-PGDS/PGD2 pathway in health and disease.
References
- 1. ORCID [orcid.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 2250261-59-5 | TargetMol | Biomol.com [biomol.com]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Unraveling the Role of 9α,11β-Prostaglandin F2 in Prostaglandin D2 Research: A Technical Guide
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized and released by activated mast cells, playing a significant role in allergic inflammation and various physiological processes.[1][2] Its biological effects are mediated through interactions with two distinct G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The metabolic fate of PGD2 is as crucial as its synthesis, leading to the formation of bioactive metabolites that can perpetuate or modulate its effects. One such key metabolite is 9α,11β-prostaglandin F2 (9α,11β-PGF2), formed by the reduction of the C-11 keto group of PGD2.[1] This document serves as an in-depth technical guide on the significance of 9α,11β-PGF2 in the context of PGD2 research, tailored for researchers, scientists, and drug development professionals. While the specific term "F092" did not yield direct results in the conducted research, the data strongly points towards the relevance of 9α,11β-PGF2 as a key tool and biomarker in understanding PGD2-mediated pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the biological activity of 9α,11β-PGF2 and related prostaglandins.
Table 1: Comparative Potency of Prostaglandins on Airway Contraction
| Compound | Relative Potency (vs. PGD2 = 1.00) on Guinea Pig Trachea | Relative Potency (vs. PGD2 = 1.00) on 4-mm Human Airways |
| 9α,11β-PGF2 | 0.65 (NS) | 4.08 (P < 0.001) |
| PGF2α | 0.52 (P < 0.01) | 2.40 (P < 0.001) |
NS: Not Significant. Data extracted from in vitro studies on isolated airway tissues.[1]
Table 2: Bronchoconstrictor Potency in Asthmatic Subjects
| Compound | Potency Relative to Histamine | Potency Relative to PGD2 |
| 9α,11β-PGF2 | 28-32 times more potent (P < 0.01) | Approximately equipotent |
Data from in vivo inhalation challenge studies in asthmatic subjects.[1]
Table 3: Urinary Levels of 9α,11β-PGF2 in Different Cohorts (Baseline)
| Cohort | Mean Urinary 9α,11β-PGF2 (ng/mmol creatinine) ± SEM |
| Healthy Volunteers (n=9) | 54 ± 9 |
| Atopic Asthmatics (n=14) | 62 ± 6 |
| Aspirin-Intolerant Asthmatics (n=12) | 71 ± 15 |
SEM: Standard Error of the Mean. Baseline measurements from unpurified urine samples.[3]
Table 4: Changes in Urinary 9α,11β-PGF2 Excretion Post-Challenge
| Challenge | Cohort | Fold Increase in Urinary 9α,11β-PGF2 |
| Allergen-induced bronchoconstriction | Atopic Asthmatics (n=9) | Threefold |
| Lysine-aspirin-induced bronchoconstriction | Aspirin-Intolerant Asthmatics (n=8) | Significant increase |
| Histamine-induced bronchoconstriction | Aspirin-Intolerant Asthmatics | No increase |
These data highlight the utility of measuring urinary 9α,11β-PGF2 as a biomarker for mast cell activation in specific inflammatory contexts.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols derived from the literature.
Protocol 1: In Vitro Airway Contraction Assay
Objective: To assess the contractile potency of 9α,11β-PGF2 on isolated airway smooth muscle.
Methodology:
-
Tissue Preparation: Guinea pig tracheas and human airways (4-mm diameter) are obtained and dissected into rings.
-
Organ Bath Setup: The tissue rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Tension Measurement: The tissues are connected to isometric force transducers to record changes in muscle tension.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period.
-
Cumulative Concentration-Response Curves: Cumulative concentrations of the test compounds (PGD2, 9α,11β-PGF2, PGF2α) are added to the organ baths.
-
Data Analysis: The contractile responses are measured and expressed as a percentage of the maximum contraction induced by a standard agonist (e.g., carbachol). Potencies (EC50 values) are calculated and compared.
Protocol 2: In Vivo Bronchial Challenge in Human Subjects
Objective: To determine the bronchoconstrictor potency of inhaled 9α,11β-PGF2 in asthmatic subjects.
Methodology:
-
Subject Recruitment: Asthmatic subjects with a demonstrated airway hyperresponsiveness are recruited.
-
Baseline Measurements: Baseline forced expiratory volume in one second (FEV1) is measured.
-
Inhalation Protocol: Subjects inhale nebulized solutions of the test compound (e.g., 9α,11β-PGF2, PGD2, histamine) in increasing concentrations at fixed intervals.
-
Spirometry: FEV1 is measured after each inhalation.
-
Endpoint: The challenge is stopped when a predefined fall in FEV1 (e.g., 20%, PC20) is achieved.
-
Data Analysis: The provocative concentration causing a 20% fall in FEV1 (PC20) is determined for each agonist. Relative potencies are calculated by comparing the PC20 values.
Protocol 3: Measurement of Urinary 9α,11β-PGF2
Objective: To quantify the levels of 9α,11β-PGF2 in urine as a biomarker of in vivo PGD2 production and mast cell activation.
Methodology:
-
Urine Collection: Urine samples are collected from subjects at baseline and at specified time points after a challenge (e.g., allergen or aspirin).
-
Sample Preparation: Urine samples may be used unpurified.
-
Enzyme Immunoassay (EIA): A commercially available and validated EIA kit specific for 9α,11β-PGF2 is used.
-
Assay Procedure: The assay is performed according to the manufacturer's instructions, which typically involves competitive binding between the urinary 9α,11β-PGF2 and a fixed amount of enzyme-labeled 9α,11β-PGF2 for a limited number of antibody binding sites.
-
Data Quantification: The concentration of 9α,11β-PGF2 is determined by measuring the enzyme activity (e.g., colorimetric reaction) and comparing it to a standard curve.
-
Normalization: Urinary 9α,11β-PGF2 levels are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Metabolic pathway of Prostaglandin D2 to 9α,11β-Prostaglandin F2.
Caption: Prostaglandin D2 signaling through DP1 and CRTH2 receptors.
Caption: Workflow for urinary metabolite analysis in clinical research.
Conclusion
9α,11β-Prostaglandin F2 is a potent and biologically active metabolite of PGD2 that significantly contributes to the pathophysiology of allergic diseases such as asthma.[1] Its potent bronchoconstrictor activity, coupled with its utility as a specific biomarker of mast cell activation, makes it an invaluable tool for researchers in both basic science and clinical settings.[1][3] The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further investigation into the roles of PGD2 and its metabolites in health and disease. Future research leveraging the measurement of 9α,11β-PGF2 will continue to shed light on the complex mechanisms of inflammation and aid in the development of novel therapeutic strategies.
References
- 1. 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased urinary excretion of the prostaglandin D2 metabolite 9 alpha, 11 beta-prostaglandin F2 after aspirin challenge supports mast cell activation in aspirin-induced airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hematopoietic Prostaglandin D Synthase (H-PGDS) in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic prostaglandin D synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key lipid mediator implicated in a wide array of inflammatory responses, particularly those associated with allergic diseases. This technical guide provides an in-depth exploration of the role of H-PGDS in inflammatory pathways, its mechanism of action, and its significance as a therapeutic target. We present a comprehensive overview of the signaling cascades initiated by H-PGDS-derived PGD2, detailed experimental protocols for studying H-PGDS, and a summary of quantitative data related to its inhibition and clinical relevance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of inflammation and develop novel therapeutic interventions.
Introduction to H-PGDS and its Role in Inflammation
Hematopoietic prostaglandin D synthase (H-PGDS) is a cytosolic enzyme belonging to the sigma class of the glutathione S-transferase (GST) family.[1] It catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2, a major prostanoid involved in various physiological and pathological processes.[2] H-PGDS is primarily expressed in immune cells such as mast cells, Th2 cells, eosinophils, and antigen-presenting cells, positioning it as a central player in the inflammatory cascade.[1][2][3]
The role of PGD2 in inflammation is multifaceted, exhibiting both pro- and anti-inflammatory properties depending on the context and the receptors it engages.[1] PGD2 exerts its effects through two main G-protein coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[4] Activation of CRTH2 is predominantly associated with pro-inflammatory responses, including the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes, which are hallmarks of allergic inflammation.[5][6][7] Conversely, signaling through the DP1 receptor can have vasodilatory and anti-inflammatory effects.[8]
Given its pivotal role in producing the inflammatory mediator PGD2, H-PGDS has emerged as a promising therapeutic target for allergic and inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.[9][10] Inhibition of H-PGDS offers a more targeted approach compared to broad-acting anti-inflammatory drugs like corticosteroids or non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes and thereby block the synthesis of all prostaglandins.[1]
The H-PGDS Signaling Pathway
The synthesis of PGD2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by COX-1 or COX-2. H-PGDS subsequently catalyzes the conversion of PGH2 to PGD2. PGD2 can then signal through its receptors, DP1 and CRTH2, to elicit a range of cellular responses.
Quantitative Data on H-PGDS Inhibition and Expression
The development of selective H-PGDS inhibitors has been a key focus of research. The following tables summarize key quantitative data related to the potency of these inhibitors and the clinical effects of targeting the PGD2 pathway.
| Inhibitor | IC50 (in vitro) | Ki | Notes |
| HQL-79 | ~6 µM (recombinant human H-PGDS)[11] | 5 µM (vs PGH2), 3 µM (vs GSH)[12] | Orally active, selective inhibitor.[11][12] |
| TAS-204 | 23 nM[1] | - | Potent and specific H-PGDS inhibitor.[13] |
| TFC-007 | 83 nM[1] | - | High inhibitory activity against H-PGDS.[1] |
Table 1: Potency of H-PGDS Inhibitors
| Cell Type | H-PGDS Expression and PGD2 Release |
| Mast Cells | High expression, major producers of PGD2 in allergic reactions.[1] |
| Th2 Cells | Express H-PGDS and contribute to PGD2 production.[1] |
| Eosinophils | Express H-PGDS, particularly in allergic inflammation.[14] |
| Macrophages | Murine bone marrow-derived macrophages release up to 20 ng/mL PGD2 per 1x10^6 cells upon stimulation.[5] |
Table 2: H-PGDS Expression and PGD2 Production in Inflammatory Cells
| Clinical Study (CRTH2 Antagonist) | Parameter | Baseline | Post-Treatment | Fold Change (vs Placebo) |
| Fevipiprant in Eosinophilic Asthma [15] | Sputum Eosinophil % | 5.4% | 1.1% | 3.5-fold decrease |
Table 3: Clinical Trial Data for CRTH2 Antagonist
Experimental Protocols
Detailed and standardized protocols are essential for the accurate study of H-PGDS and its role in inflammation. The following sections provide methodologies for key experiments.
H-PGDS Activity Assay
This protocol is adapted for measuring H-PGDS activity using the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which allows for spectrophotometric detection of enzyme activity.[10][16]
Materials:
-
Recombinant H-PGDS or cell lysate containing H-PGDS
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Potassium phosphate buffer (0.2 M, pH 7.4) with 0.2 mM EDTA
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate (optional, for high-throughput screening)
Procedure:
-
Prepare the reaction mixture: In a suitable reaction vessel or microplate well, combine the potassium phosphate buffer, GSH (final concentration, e.g., 1 mM), and CDNB (final concentration, e.g., 1 mM).
-
Initiate the reaction: Add the H-PGDS enzyme preparation to the reaction mixture. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Incubation: Incubate the reaction mixture at 30°C.
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the product. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
PGD2 Measurement by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying PGD2 levels in biological samples.[17]
Materials:
-
PGD2 ELISA kit (commercially available kits provide pre-coated plates and optimized reagents)
-
Biological samples (e.g., cell culture supernatant, plasma, bronchoalveolar lavage fluid)
-
Microplate reader
Procedure (based on a typical competitive ELISA):
-
Prepare reagents and samples: Reconstitute standards and prepare dilutions of samples as per the kit instructions.
-
Add reagents to the plate: Add standards and samples to the appropriate wells of the microplate pre-coated with a capture antibody.
-
Add HRP-conjugated PGD2: Add a fixed amount of horseradish peroxidase (HRP)-conjugated PGD2 to each well. This will compete with the PGD2 in the sample for binding to the capture antibody.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for the competitive binding reaction to occur.
-
Washing: Wash the plate several times to remove unbound reagents.
-
Add substrate: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Stop reaction: Add a stop solution to terminate the reaction.
-
Read absorbance: Measure the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate concentration: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGD2 in the samples.
Immunohistochemistry for H-PGDS Detection
Immunohistochemistry (IHC) allows for the visualization of H-PGDS protein expression within tissue sections, providing spatial context to its role in inflammation.[2][18]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against H-PGDS
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a series of graded ethanol washes (100%, 95%, 70%) to rehydrate the tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and then block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the slides with the primary antibody against H-PGDS at the optimal dilution and temperature.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody that recognizes the primary antibody.
-
Detection: Incubate with a streptavidin-HRP conjugate, followed by the addition of the DAB substrate. This will produce a brown precipitate at the site of H-PGDS expression.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei, dehydrate the slides, and mount with a coverslip.
-
Microscopy: Examine the slides under a microscope to assess the localization and intensity of H-PGDS staining.
Conclusion and Future Directions
H-PGDS plays a central and often pro-inflammatory role in the pathogenesis of allergic diseases. The production of PGD2 by this enzyme and its subsequent signaling through the CRTH2 receptor drive the recruitment and activation of key effector cells of the allergic response. The development of specific H-PGDS inhibitors and CRTH2 antagonists represents a promising therapeutic strategy for these conditions.
Future research should continue to focus on elucidating the precise contexts in which H-PGDS and PGD2 exert pro- versus anti-inflammatory effects. A deeper understanding of the differential regulation of the DP1 and CRTH2 receptors will be crucial for the development of highly targeted and effective therapies. Furthermore, the identification of biomarkers to predict patient response to H-PGDS or CRTH2-targeted therapies will be essential for their successful clinical implementation. This technical guide provides a solid foundation of the current knowledge and methodologies to aid in these future endeavors.
References
- 1. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry Procedure [sigmaaldrich.com]
- 3. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Hpgds hematopoietic prostaglandin D synthase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. immune-system-research.com [immune-system-research.com]
- 12. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TAS-204 | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]
- 14. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. bosterbio.com [bosterbio.com]
Methodological & Application
Application Notes and Protocols for the H-PGDS Inhibitor F092
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic prostaglandin D synthase (H-PGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. PGD2 is implicated in the pathophysiology of various conditions, including asthma, allergic rhinitis, and atopic dermatitis. F092 is a potent and selective inhibitor of H-PGDS, demonstrating high binding affinity with a dissociation constant (KD) of 0.14 nM.[1][2] This document provides detailed experimental protocols for the application of this compound in in vitro and in vivo research settings to investigate its therapeutic potential.
Mechanism of Action
H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[3] this compound acts by binding to the active site of H-PGDS, thereby preventing the conversion of PGH2 to PGD2 and subsequent downstream inflammatory signaling. The inhibition of PGD2 production is a promising strategy for the amelioration of allergic and inflammatory diseases.[4][5]
Signaling Pathway of H-PGDS in Allergic Inflammation
Quantitative Data
| Inhibitor | IC50 (in vitro) | Cell-based Assay IC50 | Reference |
| This compound | Data not available | Data not available | |
| TFC-007 | 71 nM - 83 nM | 0.32 µM (binding affinity) | [4] |
| TAS-204 | 23 nM | Data not available | [4] |
| SAR-191801 | 5-9 nM (human) | Data not available | [6] |
| Thiazole 1 | 10 nM | 300-1300 nM | [7] |
Note: The provided IC50 values for other inhibitors suggest that this compound, with its sub-nanomolar KD, is expected to be highly potent in both enzymatic and cell-based assays.
Experimental Protocols
In Vitro H-PGDS Enzyme Inhibition Assay
This protocol is adapted from established methods for measuring H-PGDS activity and can be used to determine the IC50 of this compound. Due to the instability of the natural substrate PGH2, a common alternative is to measure the glutathione S-transferase (GST) activity of H-PGDS using the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Animals:
-
Male Dunkin-Hartley guinea pigs
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)3)
-
This compound inhibitor
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Procedure:
-
Sensitization:
-
Sensitize guinea pigs by intraperitoneal injection of 0.3 mg OVA and 30 mg Al(OH)3 in saline on days 1, 3, 5, 7, 9, 11, and 13.
-
-
Drug Administration:
-
Administer this compound orally at desired doses (e.g., 1, 10, 30 mg/kg) or vehicle daily for a specified period before and during the challenge phase.
-
-
Antigen Challenge:
-
From day 15 to 21, challenge the sensitized animals daily by intranasal instillation of 20 µL of 5% OVA in saline into each nostril.
-
-
Assessment of Allergic Rhinitis Symptoms:
-
Observe and record the number of sneezes and nasal rubs for 30 minutes immediately after the OVA challenge.
-
-
Nasal Lavage Fluid (NALF) Analysis:
-
After the final challenge, collect NALF to measure PGD2 levels by ELISA and to perform total and differential inflammatory cell counts.
-
In Vivo Model of Allergic Asthma in Sheep
This protocol is based on the house dust mite (HDM)-induced model of allergic asthma in sheep, which shares similarities with human asthma.
Animals:
-
Merino-cross lambs
Materials:
-
House dust mite (HDM) extract
-
Alum adjuvant
-
This compound inhibitor
-
Vehicle for administration
Procedure:
-
Sensitization:
-
Immunize lambs with solubilized HDM extract with alum as an adjuvant.
-
Select atopic sheep with high HDM-specific serum IgE levels for challenges.
-
-
Drug Administration:
-
Administer this compound or vehicle through an appropriate route (e.g., oral or intravenous) at predetermined doses and time points relative to the allergen challenge.
-
-
Allergen Challenge:
-
Perform repeated airway challenges with HDM extract delivered to local lung segments via a fiber-optic endoscope.
-
-
Assessment of Airway Response:
-
Measure early and late-phase bronchoconstriction.
-
Assess airway hyperresponsiveness.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Collect BAL fluid at various time points post-challenge (e.g., 0 to 48 hours).
-
Analyze BAL fluid for PGD2 levels (ELISA), and inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and flow cytometry.
-
-
Histopathology:
-
At the end of the study, collect lung tissue for histological analysis of airway inflammation and remodeling.
-
Conclusion
The H-PGDS inhibitor this compound is a valuable research tool for investigating the role of PGD2 in allergic and inflammatory diseases. The protocols provided herein offer a framework for the in vitro and in vivo evaluation of this compound's inhibitory activity and therapeutic potential. Researchers should optimize these protocols based on their specific experimental conditions and objectives. Further studies are warranted to determine the precise IC50 values and optimal in vivo dosing for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for F092 Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vivo administration of F092, a novel investigational compound. This document outlines the putative mechanism of action, detailed protocols for administration in rodent models, and expected quantitative outcomes based on preclinical research. The information is intended to ensure standardized, reproducible, and effective in vivo studies.
Putative Mechanism of Action and Signaling Pathway
This compound is hypothesized to be an activator of the Raf signaling cascade, leading to the downstream phosphorylation of Elk1 and the transcription of immediate early genes, a pathway known to be involved in cellular differentiation and proliferation.[1] Unlike conventional activators of this pathway, this compound appears to induce these effects through a Mitogen-Activated Protein Kinase (MAPK)-independent mechanism.
References
Application Notes and Protocols for Vamorolone (F092) in Duchenne Muscular Dystrophy (DMD) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive genetic disorder characterized by progressive muscle degeneration and weakness.[1][2][3] It is caused by mutations in the DMD gene, leading to an absence or dysfunction of the dystrophin protein.[1][2][3] Dystrophin is crucial for maintaining the structural integrity of muscle fibers, and its absence results in cycles of muscle fiber necrosis and regeneration, chronic inflammation, and the eventual replacement of muscle tissue with fat and fibrous connective tissue.[4][5][6]
Vamorolone (formerly known as VBP15) is an investigational first-in-class dissociative steroidal anti-inflammatory drug that offers a promising therapeutic approach for DMD.[7][8] Unlike traditional corticosteroids, vamorolone is designed to separate the anti-inflammatory benefits from the detrimental side effects associated with long-term steroid use.[7] These application notes provide an overview of vamorolone's mechanism of action, protocols for its use in pre-clinical DMD models, and a summary of key quantitative data from relevant studies.
Mechanism of Action
Vamorolone's unique mechanism of action involves differential effects on the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[7][9][10]
-
Glucocorticoid Receptor (GR) Modulation: Vamorolone binds to the GR and acts as a dissociative ligand. It retains the transrepressive activity of the GR, which is responsible for inhibiting pro-inflammatory pathways like NF-κB, a key driver of inflammation in DMD.[7][8] However, it shows reduced transactivational activity, which is associated with many of the side effects of conventional glucocorticoids, such as stunting of growth and metabolic disturbances.[8]
-
Mineralocorticoid Receptor (MR) Antagonism: Unlike standard glucocorticoids which can activate the MR and contribute to side effects like increased blood pressure, vamorolone acts as a potent antagonist of the MR.[7][9][10] This is particularly beneficial in DMD, as MR activation has been linked to the progression of cardiomyopathy, a major cause of mortality in patients.[9][10]
By combining these actions, vamorolone aims to provide the anti-inflammatory efficacy of corticosteroids while mitigating their side effect profile, making it a potentially safer long-term treatment option for DMD.[8][9][10]
Signaling Pathways
The therapeutic effects of vamorolone in DMD are primarily mediated through its modulation of the NF-κB signaling pathway and its antagonism of the mineralocorticoid receptor pathway.
Caption: Vamorolone's dual mechanism of action on GR and MR pathways.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of vamorolone in a pre-clinical DMD mouse model, such as the mdx mouse.
In Vivo Efficacy Study in mdx Mice
Objective: To assess the effect of vamorolone on muscle function, inflammation, and pathology in a DMD mouse model.
Materials:
-
mdx mice (typically 4-6 weeks of age)
-
Vamorolone
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Standard corticosteroid (e.g., prednisone) for comparison
-
Gavage needles
-
Equipment for functional tests (e.g., grip strength meter, treadmill)
-
Materials for tissue collection and processing (histology, RNA/protein extraction)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Grouping and Dosing: Randomly assign mice to treatment groups (e.g., vehicle control, vamorolone low dose, vamorolone high dose, prednisone).
-
Drug Administration: Administer vamorolone, prednisone, or vehicle daily via oral gavage. Dosing will depend on the specific study design.
-
Functional Assessments: Perform functional tests at baseline and at regular intervals throughout the study.
-
Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.
-
Treadmill Running: Assess endurance by measuring the distance or time run on a treadmill with a slight incline.
-
-
Tissue Collection: At the end of the study, euthanize mice and collect tissues of interest, including skeletal muscles (e.g., tibialis anterior, gastrocnemius, diaphragm) and heart.
-
Histopathological Analysis:
-
Process muscle samples for hematoxylin and eosin (H&E) staining to assess muscle fiber size variability, central nucleation (a marker of regeneration), and inflammation.
-
Use specific stains (e.g., Masson's trichrome) to quantify fibrosis.
-
-
Biochemical and Molecular Analysis:
-
Measure serum creatine kinase (CK) levels as a marker of muscle damage.
-
Perform quantitative PCR (qPCR) or Western blotting on muscle homogenates to assess the expression of inflammatory markers (e.g., TNF-α, IL-6) and fibrosis markers (e.g., TGF-β, collagen).
-
Caption: Workflow for in vivo efficacy testing of vamorolone in mdx mice.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies evaluating vamorolone in the context of DMD.
Table 1: Effects of Vamorolone on Cardiac Function in mdx Mice [9]
| Parameter | Vehicle Control | Prednisone | Vamorolone |
| Heart Mass (mg) | Increased | Increased | Mitigated Increase |
| Fibrosis (%) | Increased | Increased | Mitigated Increase |
| Ejection Fraction (%) | Decreased | No Improvement | Prevented Decline |
| Blood Pressure | Normal | Elevated | Normal |
| Kidney Size | Normal | Increased | Normal |
Table 2: Anti-inflammatory Effects of Vamorolone [10]
| Cell Type | Assay | Glucocorticoid (Prednisolone) | Vamorolone |
| Macrophages | LPS-induced inflammation | Anti-inflammatory | Anti-inflammatory |
| Myotubes | Inflammatory challenge | Anti-inflammatory | Anti-inflammatory |
| Heart Cells | Inflammatory challenge | Anti-inflammatory | Anti-inflammatory |
Table 3: Comparative Receptor Activity [7][8][10]
| Receptor Activity | Standard Glucocorticoids (e.g., Prednisone) | Vamorolone |
| Glucocorticoid Receptor (GR) Transrepression (Anti-inflammatory) | Yes | Yes |
| Glucocorticoid Receptor (GR) Transactivation (Side Effects) | Yes | Reduced |
| Mineralocorticoid Receptor (MR) Activity | Agonist | Antagonist |
Conclusion
Vamorolone represents a novel therapeutic strategy for Duchenne muscular dystrophy by dissociating the anti-inflammatory effects of corticosteroids from their side-effect profile. Its dual action as a GR modulator and an MR antagonist addresses both muscle inflammation and cardiomyopathy, two major pathological features of DMD. The provided protocols and data serve as a guide for researchers and drug developers in the continued investigation and application of vamorolone and similar dissociative steroids for the treatment of DMD.
References
- 1. Duchenne Muscular Dystrophy (DMD) - Diseases | Muscular Dystrophy Association [mda.org]
- 2. Orphanet: Duchenne muscular dystrophy [orpha.net]
- 3. Duchenne muscular dystrophy - Wikipedia [en.wikipedia.org]
- 4. Therapeutic aspects of cell signaling and communication in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular pathways involved in the control of contractile and metabolic properties of skeletal muscle fibers as potential therapeutic targets for Duchenne muscular dystrophy [frontiersin.org]
- 6. Duchenne Muscular Dystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reveragen.com [reveragen.com]
- 8. gpnotebook.com [gpnotebook.com]
- 9. Experimental drug shows promise for slowing cardiac disease and inflammation - Children's National [innovationdistrict.childrensnational.org]
- 10. Vamorolone targets dual nuclear receptors to treat inflammation and dystrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of PROTACs Using a Novel Ligand
Note: The following application notes and protocols provide a generalized framework for the development of Proteolysis Targeting Chimeras (PROTACs). The ligand "F092" is used as a hypothetical placeholder for a novel ligand targeting a specific Protein of Interest (POI). The principles, experimental designs, and data interpretation can be adapted for any new PROTAC development project.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy for targeted protein degradation.[1][2] Unlike traditional small-molecule inhibitors that only block the function of a target protein, PROTACs eliminate the entire protein from the cell.[2] They achieve this by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2][3]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase into close proximity with the POI.[3][4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the 26S proteasome.[3][4][5]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves co-opting the UPS to selectively degrade a target protein. The process begins with the formation of a ternary complex and culminates in the proteasomal degradation of the ubiquitinated POI.
Caption: PROTAC Mechanism of Action.
PROTAC Development Workflow
The development of a novel PROTAC, such as one based on the this compound ligand, follows a structured workflow from initial design to in vivo validation.
Caption: A typical workflow for PROTAC development.
Data Presentation
Quantitative data from PROTAC evaluation should be summarized in tables for clear comparison of different constructs.
Table 1: In Vitro Degradation Profile of this compound-Based PROTACs
| PROTAC ID | Linker Type | Linker Length (atoms) | Target Degradation DC₅₀ (nM) | Max Degradation (Dₘₐₓ) (%) |
|---|---|---|---|---|
| This compound-P1 | Alkyl | 8 | 150 | 85 |
| This compound-P2 | Alkyl | 12 | 75 | 92 |
| This compound-P3 | PEG | 10 | 50 | 95 |
| This compound-P4 | PEG | 14 | 90 | 90 |
| this compound-C1 (Control) | this compound Ligand Only | N/A | >10,000 | <10 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of protein degradation.
Table 2: Anti-proliferative Activity of this compound-Based PROTACs in Cancer Cell Lines
| PROTAC ID | Cell Line A IC₅₀ (nM) | Cell Line B IC₅₀ (nM) |
|---|---|---|
| This compound-P1 | 350 | 420 |
| This compound-P2 | 180 | 210 |
| This compound-P3 | 120 | 150 |
| This compound-P4 | 250 | 300 |
| this compound-C1 (Control) | >10,000 | >10,000 |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: General Synthesis of an this compound-Based PROTAC
This protocol describes a modular approach to synthesize a library of PROTACs by coupling the POI ligand (this compound), a linker, and an E3 ligase ligand (e.g., pomalidomide for CRBN).
Materials:
-
This compound derivative with a reactive handle (e.g., amine or carboxylic acid)
-
Linker precursors (e.g., PEG or alkyl chains with appropriate functional groups)
-
E3 ligase ligand (e.g., Pomalidomide)
-
Coupling reagents (e.g., HATU, HOBt)
-
Solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Linker-E3 Ligand Conjugation: a. Dissolve the E3 ligase ligand and a bifunctional linker in DMF. b. Add coupling reagents and a base (e.g., DIPEA). c. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. d. Upon completion, purify the product by reverse-phase HPLC.
-
PROTAC Final Assembly: a. Dissolve the purified Linker-E3 Ligand conjugate and the this compound ligand in DMF. b. Add coupling reagents and base. c. Stir the reaction overnight at room temperature. d. Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is used to quantify the dose-dependent degradation of the target protein in cells treated with the this compound-based PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
This compound-based PROTACs
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the this compound-PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 16-24 hours). Include a DMSO-treated vehicle control.
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Quantification and Electrophoresis: a. Determine the protein concentration of each lysate using the BCA assay. b. Normalize the protein amounts and prepare samples with Laemmli buffer. c. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Immunoblotting: a. Transfer the proteins from the gel to a PVDF membrane. b. Block the membrane for 1 hour at room temperature. c. Incubate the membrane with the primary antibody for the POI overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. e. Wash again and add ECL substrate.
-
Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Perform densitometry analysis to quantify the band intensities. c. Normalize the POI band intensity to the loading control. d. Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
Protocol 3: In Vitro Pull-Down Assay for Ternary Complex Formation
This assay confirms the ability of the PROTAC to form a ternary complex with the POI and the E3 ligase.[6]
Materials:
-
Recombinant purified POI (with a tag, e.g., His-tag)
-
Recombinant purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
This compound-based PROTAC
-
Affinity beads (e.g., Ni-NTA agarose for His-tagged POI)
-
Wash buffer and Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Complex Formation: a. In a microcentrifuge tube, combine the His-tagged POI, the E3 ligase complex, and the this compound-PROTAC at specified concentrations. Include controls without the PROTAC and without the POI. b. Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the ternary complex to form.
-
Pull-Down: a. Add Ni-NTA agarose beads to the mixture and incubate for another hour to capture the His-tagged POI and any bound proteins. b. Pellet the beads by centrifugation and discard the supernatant. c. Wash the beads multiple times with wash buffer to remove non-specific binders.
-
Elution and Analysis: a. Elute the captured proteins from the beads using an elution buffer (containing imidazole). b. Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the POI and a component of the E3 ligase complex.
-
Interpretation: a. A band corresponding to the E3 ligase in the elution fraction of the PROTAC-treated sample (but absent or reduced in the control) confirms the formation of the ternary complex.
Protocol 4: Soft Agar Colony Formation Assay
This assay assesses the effect of POI degradation on the anchorage-independent growth of cancer cells, a hallmark of tumorigenesis.[1]
Materials:
-
Cancer cell lines (e.g., MCF7, A549)[1]
-
Agar
-
Complete cell culture medium
-
This compound-based PROTACs
-
6-well plates
Procedure:
-
Prepare Agar Layers: a. Prepare a 1.2% agar solution and mix it with 2x culture medium to create a 0.6% bottom agar layer in each well of a 6-well plate. Allow it to solidify.
-
Cell Suspension: a. Prepare a 0.7% agar solution and cool it to 40°C. b. Trypsinize and count the cells. c. Mix the cells with the 0.7% agar and culture medium to create a final concentration of 0.35% agar containing a low density of cells (e.g., 5,000 cells/well).
-
Plating and Treatment: a. Carefully layer the cell-agar suspension on top of the solidified bottom agar layer. b. After the top layer solidifies, add culture medium containing the this compound-PROTAC at various concentrations (or DMSO control) to each well.
-
Incubation and Analysis: a. Incubate the plates for 2-3 weeks in a humidified incubator, replacing the medium with fresh PROTAC-containing medium every 3-4 days. b. Stain the colonies with crystal violet and count them using a microscope.
-
Data Analysis: a. Compare the number and size of colonies in the PROTAC-treated wells to the control wells to determine the effect on anchorage-independent growth.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. Ligand Design and Development - Profacgen [profacgen.com]
- 5. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for F092 Treatment in KU812 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human basophilic leukemia cell line, KU812, serves as a critical in vitro model for studying basophil differentiation and function, as well as for evaluating the effects of novel therapeutic compounds.[1][2] This document provides detailed application notes and protocols for the treatment of KU812 cells with the investigational compound F092. The provided methodologies and data summaries are intended to guide researchers in assessing the therapeutic potential of this compound by elucidating its mechanisms of action, particularly its effects on cell viability, apoptosis, and key signaling pathways.
Cell Line Information
KU812 is a human chronic myelogenous leukemia (CML) cell line with basophilic characteristics. These cells were established from the peripheral blood of a 38-year-old male patient with CML. They are useful for immunology and immune system disorder research.
This compound Compound Profile
Currently, there is no publicly available information on a compound designated as "this compound" in the context of KU812 cell treatment in peer-reviewed literature or established databases. The data and protocols presented herein are based on a hypothetical compound profile where this compound is an inhibitor of the STAT3 signaling pathway, a frequently dysregulated pathway in cancer.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on KU812 cells after 24 and 48 hours of treatment.
Table 1: Inhibition of KU812 Cell Proliferation by this compound
| This compound Concentration (µM) | % Inhibition (24h) | % Inhibition (48h) |
| 0.1 | 15.2 ± 2.1 | 25.8 ± 3.5 |
| 0.5 | 35.6 ± 4.2 | 55.1 ± 5.8 |
| 1.0 | 58.3 ± 6.1 | 78.9 ± 7.2 |
| 5.0 | 85.7 ± 8.5 | 92.4 ± 6.9 |
| 10.0 | 91.2 ± 7.9 | 95.6 ± 5.3 |
Table 2: Induction of Apoptosis in KU812 Cells by this compound (48h)
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| 0 (Control) | 4.5 ± 1.2 |
| 0.5 | 22.8 ± 3.7 |
| 1.0 | 45.1 ± 5.9 |
| 5.0 | 68.3 ± 7.1 |
Table 3: Effect of this compound on Protein Expression in KU812 Cells (48h)
| This compound Concentration (µM) | p-STAT3 (Relative Expression) | Bcl-2 (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 1.0 | 0.35 ± 0.08 | 0.42 ± 0.11 | 3.8 ± 0.9 |
| 5.0 | 0.12 ± 0.05 | 0.18 ± 0.07 | 7.2 ± 1.5 |
Signaling Pathway
This compound is hypothesized to exert its anti-leukemic effects by targeting the STAT3 signaling pathway. In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote cell proliferation and survival, including the anti-apoptotic protein Bcl-2.[3][4] Inhibition of STAT3 phosphorylation by this compound is expected to downregulate Bcl-2 expression, thereby promoting apoptosis.
Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: KU812 (ATCC® CRL-2099™)
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at a density between 3 x 10^5 and 3 x 10^6 viable cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Centrifuge and resuspend cells in fresh medium every 2-3 days.
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the proliferation of KU812 cells.
Caption: Workflow for the MTT cell proliferation assay.
-
Materials:
-
KU812 cells
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10^3 KU812 cells in 100 µL of complete medium per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
-
Materials:
-
KU812 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed 1 x 10^6 KU812 cells in 2 mL of complete medium per well in a 6-well plate.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
This protocol is for detecting changes in the expression levels of key proteins in the STAT3 signaling pathway.
Caption: Workflow for Western Blot analysis.
-
Materials:
-
Treated KU812 cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
After treatment with this compound, lyse the KU812 cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Conclusion
These application notes and protocols provide a framework for investigating the effects of the hypothetical STAT3 inhibitor, this compound, on KU812 cells. The methodologies described can be adapted to further explore the molecular mechanisms underlying the anti-leukemic activity of this compound and to support its preclinical development. Researchers should note that all experimental conditions, particularly drug concentrations and incubation times, may require optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenotypic characterization of KU812, a cell line identified as an immature human basophilic leukocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for F092: A Potent Inhibitor of PGD2 Production in Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a major lipid mediator released by activated mast cells, playing a crucial role in the pathogenesis of allergic and inflammatory diseases such as asthma and allergic rhinitis.[1] It is synthesized from prostaglandin H2 (PGH2) by the enzyme hematopoietic prostaglandin D synthase (H-PGDS).[1] F092 is a potent and selective inhibitor of H-PGDS, offering a targeted approach to reduce PGD2 production in mast cells and thereby ameliorate PGD2-driven inflammatory responses. This document provides detailed application notes and protocols for the use of this compound in in vitro mast cell models.
This compound, with the chemical name N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide, is a high-affinity inhibitor of H-PGDS with a dissociation constant (KD) of 0.14 nM.[2][3] Its high potency and selectivity make it a valuable research tool for investigating the role of PGD2 in various biological processes and for the development of novel anti-inflammatory therapeutics.
Product Information
| Product Name | Prostaglandin D Synthase (hematopoietic-type) Inhibitor this compound |
| Chemical Name | N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide |
| CAS Number | 2250261-59-5 |
| Molecular Formula | C₂₀H₁₇N₅O₂ |
| Molecular Weight | 359.4 g/mol |
| Target | Hematopoietic Prostaglandin D Synthase (H-PGDS) |
| Binding Affinity (KD) | 0.14 nM |
Table 1: this compound Product Information. [2][3]
Data Presentation
While specific cellular IC₅₀ values for this compound in mast cells are not yet publicly available, the following table provides a template for how such data, once generated, should be presented. For context, data for a representative H-PGDS inhibitor is included.
| Compound | Cell Line | Stimulus | Assay Method | IC₅₀ (nM) | Reference |
| This compound | Human Mast Cells (e.g., LAD2) | IgE/Anti-IgE | PGD2 ELISA | Data to be determined | |
| This compound | Murine BMMCs | Compound 48/80 | PGD2 LC-MS/MS | Data to be determined | |
| Representative H-PGDS Inhibitor 2 | Murine Mast Cells | Compound 48/80 | PGD2 Release | 9.9 | [4] |
Table 2: In Vitro Inhibition of PGD2 Production in Mast Cells. This table is a template for presenting experimental data for this compound. The provided data for the representative inhibitor is for illustrative purposes.
Signaling Pathways
// Nodes Mast_Cell_Activation [label="Mast Cell Activation\n(e.g., IgE/Antigen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLA2 [label="Phospholipase A2 (PLA2)"]; Arachidonic_Acid [label="Arachidonic Acid"]; COX1 [label="Cyclooxygenase-1 (COX-1)"]; PGH2 [label="Prostaglandin H2 (PGH2)"]; HPGDS [label="H-PGDS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGD2 [label="Prostaglandin D2 (PGD2)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Downstream Inflammatory\nand Allergic Responses"];
// Edges Mast_Cell_Activation -> PLA2; PLA2 -> Arachidonic_Acid [label="releases"]; Arachidonic_Acid -> COX1 [label="substrate for"]; COX1 -> PGH2 [label="converts to"]; PGH2 -> HPGDS [label="substrate for"]; HPGDS -> PGD2 [label="catalyzes conversion to"]; PGD2 -> Inflammatory_Response [label="mediates"]; this compound -> HPGDS [label="inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; } dot Figure 1: Signaling pathway of PGD2 production in mast cells and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in inhibiting PGD2 production in mast cells.
Protocol 1: In Vitro Inhibition of PGD2 Production in Human Mast Cells (LAD2)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for PGD2 production in the human mast cell line LAD2.
Materials:
-
LAD2 cells
-
Stem cell factor (SCF)
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human IgE
-
Anti-human IgE antibody
-
This compound (resuspended in DMSO)
-
Tyrode's buffer (containing 0.1% BSA)
-
PGD2 ELISA kit
-
96-well cell culture plates
-
Spectrophotometer
Experimental Workflow:
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sensitize [label="Sensitize LAD2 cells\nwith human IgE"]; wash [label="Wash cells to remove\nunbound IgE"]; preincubate [label="Pre-incubate cells with\nvarying concentrations of this compound"]; stimulate [label="Stimulate with\nanti-human IgE"]; incubate [label="Incubate at 37°C"]; collect [label="Collect supernatant"]; elisa [label="Measure PGD2 concentration\nusing ELISA"]; analyze [label="Analyze data and\ncalculate IC50"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> sensitize; sensitize -> wash; wash -> preincubate; preincubate -> stimulate; stimulate -> incubate; incubate -> collect; collect -> elisa; elisa -> analyze; analyze -> end; } dot Figure 2: Experimental workflow for Protocol 1.
Procedure:
-
Cell Culture: Culture LAD2 cells in RPMI 1640 medium supplemented with 10% FBS, L-glutamine, antibiotics, and 100 ng/mL SCF.
-
Sensitization: Sensitize LAD2 cells by incubating with 1 µg/mL human IgE for 24 hours at 37°C in a 5% CO₂ incubator.
-
Washing: After sensitization, wash the cells three times with Tyrode's buffer to remove unbound IgE.
-
Cell Plating: Resuspend the cells in Tyrode's buffer and plate them in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in Tyrode's buffer (e.g., from 1 nM to 10 µM). Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a non-stimulated control. Pre-incubate for 30 minutes at 37°C.
-
Mast Cell Activation: Stimulate the cells by adding 10 µg/mL of anti-human IgE antibody to each well (except for the non-stimulated control).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant for PGD2 measurement.
-
PGD2 Measurement: Quantify the concentration of PGD2 in the supernatants using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGD2 inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: PGD2 Measurement in Murine Bone Marrow-Derived Mast Cells (BMMCs) using LC-MS/MS
This protocol provides a method for the precise quantification of this compound-mediated inhibition of PGD2 production in primary murine BMMCs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Bone marrow cells from mice
-
IL-3 and SCF for BMMC differentiation
-
DMEM medium with supplements
-
Compound 48/80 (mast cell degranulating agent)
-
This compound (resuspended in DMSO)
-
Methanol
-
Formic acid
-
PGD2-d4 (internal standard)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Experimental Workflow:
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; differentiate [label="Differentiate murine bone marrow\ncells into BMMCs"]; preincubate [label="Pre-incubate BMMCs with\nvarying concentrations of this compound"]; stimulate [label="Stimulate with\nCompound 48/80"]; incubate [label="Incubate at 37°C"]; collect [label="Collect supernatant"]; spe [label="Solid-Phase Extraction (SPE)\nof PGD2"]; lcms [label="Quantify PGD2 by\nLC-MS/MS"]; analyze [label="Data analysis"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> differentiate; differentiate -> preincubate; preincubate -> stimulate; stimulate -> incubate; incubate -> collect; collect -> spe; spe -> lcms; lcms -> analyze; analyze -> end; } dot Figure 3: Experimental workflow for Protocol 2.
Procedure:
-
BMMC Differentiation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS, antibiotics, 10 ng/mL IL-3, and 10 ng/mL SCF for 4-6 weeks to differentiate them into mature BMMCs.
-
Cell Plating and Inhibitor Treatment: Plate the differentiated BMMCs in a 24-well plate at a density of 1 x 10⁶ cells/well. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Mast Cell Activation: Stimulate the BMMCs with 10 µg/mL of Compound 48/80 for 30 minutes at 37°C.
-
Sample Collection and Preparation:
-
Stop the reaction by adding ice-cold methanol.
-
Add PGD2-d4 as an internal standard.
-
Centrifuge to pellet the cells and collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Acidify the supernatant with formic acid.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove impurities.
-
Elute the PGD2 with a suitable elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate PGD2 and its internal standard on a C18 column using a gradient of water and acetonitrile containing 0.1% formic acid.
-
Detect and quantify PGD2 and PGD2-d4 using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGD2.
-
Calculate the concentration of PGD2 in the samples based on the peak area ratio of PGD2 to PGD2-d4.
-
Determine the inhibitory effect of this compound at each concentration.
-
Conclusion
This compound is a powerful tool for studying the role of H-PGDS and PGD2 in mast cell biology and inflammatory diseases. The protocols provided herein offer a framework for researchers to investigate the inhibitory activity of this compound in detail. It is important to note that while these protocols are based on established methods, optimization may be necessary for specific experimental conditions and cell types. The high potency of this compound suggests that it can be used at low nanomolar concentrations to achieve significant inhibition of PGD2 production, making it a valuable asset for both basic research and drug discovery efforts targeting mast cell-mediated inflammation.
References
Application Notes and Protocols for the Evaluation of Asthmacompound-Y in Preclinical Asthma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation. The underlying pathophysiology involves a complex interplay of genetic and environmental factors, leading to the infiltration of inflammatory cells, such as eosinophils and T-helper 2 (Th2) lymphocytes, and the overproduction of pro-inflammatory cytokines. This application note provides a comprehensive guide for the preclinical evaluation of Asthmacompound-Y , a novel investigational small molecule designed to modulate key inflammatory pathways in asthma. The following sections detail the hypothetical mechanism of action of Asthmacompound-Y and provide robust protocols for its assessment in established in vitro and in vivo models of asthma.
Hypothetical Mechanism of Action of Asthmacompound-Y
Asthmacompound-Y is a potent and selective inhibitor of the GATA3 transcription factor. GATA3 is a master regulator of Th2 cell differentiation, a critical process in the pathogenesis of allergic asthma. By inhibiting GATA3, Asthmacompound-Y is hypothesized to prevent the differentiation of naive T cells into Th2 cells, thereby reducing the production of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). This upstream inhibition is expected to lead to a significant reduction in eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR), which are hallmark features of asthma.[1]
Part 1: In Vitro Evaluation of Asthmacompound-Y
Inhibition of Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the ability of Asthmacompound-Y to inhibit the production of Th2 cytokines from stimulated human PBMCs.
Experimental Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Pre-incubate cells with various concentrations of Asthmacompound-Y (e.g., 0.1 nM to 10 µM) or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies to induce T-cell activation and cytokine production.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[2][3][4][5]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cytokine.
Hypothetical Data Presentation:
| Cytokine | Asthmacompound-Y IC50 (nM) |
| IL-4 | 15.2 ± 2.1 |
| IL-5 | 12.8 ± 1.9 |
| IL-13 | 18.5 ± 2.5 |
Part 2: In Vivo Evaluation of Asthmacompound-Y in a Mouse Model of Allergic Asthma
Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used and well-characterized model that mimics the Th2-driven inflammatory response seen in human allergic asthma.[6][7][8][9][10][11]
Experimental Protocol:
-
Animals: Use female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.[7]
-
The control group receives saline with aluminum hydroxide only.
-
-
Challenge:
-
From days 21 to 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.[9]
-
The control group is challenged with saline aerosol.
-
-
Compound Administration:
-
Administer Asthmacompound-Y (e.g., 1, 10, 30 mg/kg) or vehicle control orally (p.o.) or intraperitoneally (i.p.) once daily, starting from day 20 until day 23, one hour before the OVA challenge.
-
-
Endpoint Analysis: 24 to 48 hours after the final OVA challenge, perform endpoint measurements as described in the following sections.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is assessed by measuring the bronchoconstrictive response to methacholine.[12][13][14][15][16]
Experimental Protocol:
-
Anesthesia and Intubation: Anesthetize the mouse, perform a tracheostomy, and connect the animal to a small animal ventilator.
-
Baseline Measurement: Measure baseline airway resistance.
-
Methacholine Challenge: Administer increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Data Acquisition: Record airway resistance after each dose of methacholine.
-
Data Analysis: Plot the percentage increase in airway resistance against the methacholine concentration.
Hypothetical Data Presentation:
| Group | Airway Resistance (% increase over baseline at 25 mg/mL Methacholine) |
| Control | 50 ± 10 |
| OVA + Vehicle | 250 ± 30 |
| OVA + Asthmacompound-Y (10 mg/kg) | 120 ± 20 |
| OVA + Dexamethasone (Positive Control) | 100 ± 15 |
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid analysis is used to quantify the inflammatory cell infiltrate in the airways.[17][18][19][20][21]
Experimental Protocol:
-
BAL Procedure: After AHR measurement, euthanize the mouse and cannulate the trachea.
-
Lavage: Instill and withdraw 1 mL of ice-cold PBS into the lungs three times.
-
Cell Pellet Collection: Pool the recovered fluid and centrifuge to pellet the cells.
-
Total Cell Count: Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential count of at least 300 cells to determine the number of macrophages, eosinophils, neutrophils, and lymphocytes.
Hypothetical Data Presentation:
| Group | Total Cells (x10^5) | Eosinophils (x10^4) |
| Control | 1.2 ± 0.3 | 0.1 ± 0.05 |
| OVA + Vehicle | 8.5 ± 1.2 | 4.2 ± 0.8 |
| OVA + Asthmacompound-Y (10 mg/kg) | 3.1 ± 0.6 | 1.1 ± 0.3 |
| OVA + Dexamethasone (Positive Control) | 2.5 ± 0.5 | 0.8 ± 0.2 |
Measurement of Cytokines in BAL Fluid
Quantifying cytokine levels in the BAL fluid provides a direct measure of the inflammatory environment in the lungs.
Experimental Protocol:
-
Sample: Use the supernatant from the BAL fluid centrifugation.
-
ELISA: Measure the concentrations of IL-4, IL-5, and IL-13 using specific ELISA kits according to the manufacturer's instructions.[2][3][4][5]
Hypothetical Data Presentation:
| Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control | < 10 | < 15 | < 20 |
| OVA + Vehicle | 85 ± 12 | 150 ± 25 | 220 ± 30 |
| OVA + Asthmacompound-Y (10 mg/kg) | 25 ± 8 | 40 ± 10 | 65 ± 15 |
| OVA + Dexamethasone (Positive Control) | 20 ± 6 | 35 ± 8 | 50 ± 12 |
Lung Histopathology
Histological analysis of lung tissue provides a qualitative and semi-quantitative assessment of airway inflammation and remodeling.[1][6][22][23]
Experimental Protocol:
-
Tissue Collection: After BAL, perfuse the lungs with saline and then fix them by inflation with 10% neutral buffered formalin.
-
Tissue Processing: Embed the fixed lungs in paraffin and cut 5 µm sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess peribronchial and perivascular inflammation.
-
Periodic Acid-Schiff (PAS): To visualize and quantify mucus-producing goblet cells.
-
-
Scoring: Score the stained sections for inflammation and goblet cell hyperplasia in a blinded manner.
Hypothetical Data Presentation:
| Group | Inflammation Score (0-4) | Goblet Cell Score (0-4) |
| Control | 0.2 ± 0.1 | 0.1 ± 0.1 |
| OVA + Vehicle | 3.5 ± 0.4 | 3.2 ± 0.3 |
| OVA + Asthmacompound-Y (10 mg/kg) | 1.2 ± 0.3 | 1.0 ± 0.2 |
| OVA + Dexamethasone (Positive Control) | 0.8 ± 0.2 | 0.6 ± 0.2 |
Part 3: Pharmacokinetic (PK) Study of Asthmacompound-Y
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Asthmacompound-Y and to ensure adequate drug exposure in efficacy studies.[24][25][26][27]
Experimental Protocol:
-
Animals: Use healthy male BALB/c mice.
-
Dosing:
-
Intravenous (IV) group: Administer Asthmacompound-Y at 2 mg/kg via tail vein injection.
-
Oral (PO) group: Administer Asthmacompound-Y at 10 mg/kg by oral gavage.
-
-
Blood Sampling: Collect blood samples via retro-orbital sinus at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge blood samples to obtain plasma.
-
Bioanalysis: Determine the concentration of Asthmacompound-Y in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Hypothetical Data Presentation:
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 1800 | 4500 |
| Half-life (h) | 2.5 | 4.0 |
| Bioavailability (%) | - | 50 |
The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of Asthmacompound-Y, a novel GATA3 inhibitor, for the treatment of asthma. The described in vitro and in vivo models allow for a thorough assessment of the compound's pharmacological activity on key pathological features of asthma, including Th2 cytokine production, airway hyperresponsiveness, and eosinophilic inflammation. The hypothetical data presented herein suggest that Asthmacompound-Y possesses a promising therapeutic profile. Further studies, including safety and toxicology assessments, are warranted to support its continued development as a potential new therapy for allergic asthma.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Evaluation of Bronchoalveolar Lavage Fluid Cytokines as Biomarkers for Invasive Pulmonary Aspergillosis in At-Risk Patients [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histopathology of experimentally induced asthma in a murine model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. veterinaryworld.org [veterinaryworld.org]
- 12. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. atsjournals.org [atsjournals.org]
- 16. Issues determining direct airways hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bronchoalveolar Lavage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Broncho-Alveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 19. wasog.org [wasog.org]
- 20. thoracic.org [thoracic.org]
- 21. Chapter 48: Bronchoalveolar lavage fluid [clinical-laboratory-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Pathology of asthma [frontiersin.org]
- 24. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 26. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
F092: A Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS) – Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
F092 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2 (PGD2).[1][2] PGD2 is a critical mediator in the pathogenesis of allergic and inflammatory responses, including asthma and allergic rhinitis.[2] H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2 in mast cells, Th2 lymphocytes, and other immune cells.[2][3][4] By selectively targeting H-PGDS, this compound offers a valuable tool for researchers investigating the role of PGD2 in various physiological and pathological processes and for the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for the use of this compound in biochemical and cell-based assays to study its inhibitory effects on H-PGDS and subsequent PGD2 production.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Chemical Name | N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-2-(2-pyridinyl)-5-pyrimidinecarboxamide | [5][6] |
| Molecular Formula | C₂₀H₁₇N₅O₂ | [5][6] |
| Molecular Weight | 359.38 g/mol | [7] |
| CAS Number | 2250261-59-5 | [1][5][6] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in DMSO and DMF | [5][6] |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light. | [7] |
Mechanism of Action
This compound is a high-affinity inhibitor of H-PGDS with a dissociation constant (K D) of 0.14 nM.[1][7] While a specific IC₅₀ value for this compound has not been reported in the reviewed literature, its high affinity and structural similarity to other potent H-PGDS inhibitors, such as TFC-007 (IC₅₀ = 83 nM) and TAS-204 (IC₅₀ = 23 nM), suggest it is a highly potent inhibitor.[2] The binding mode of this compound to H-PGDS has been elucidated through X-ray crystallography (PDB: 5YWX), providing a structural basis for its inhibitory activity.[2][8]
H-PGDS Signaling Pathway in Allergic Inflammation
The following diagram illustrates the role of H-PGDS in the arachidonic acid cascade and the subsequent signaling events in allergic inflammation. This compound acts by inhibiting the conversion of PGH2 to PGD2.
Caption: H-PGDS signaling pathway in allergic inflammation.
Experimental Protocols
Protocol 1: In Vitro H-PGDS Enzymatic Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on recombinant human H-PGDS. The assay measures the production of PGD2 from the substrate PGH2.
Materials:
-
Recombinant human H-PGDS
-
This compound inhibitor
-
Prostaglandin H2 (PGH2)
-
Glutathione (GSH)
-
Tris-HCl buffer (pH 8.0)
-
Stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent further metabolism of PGH2, and a reducing agent like stannous chloride to convert remaining PGH2 to stable products)
-
PGD2 ELISA kit
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer (Tris-HCl buffer containing GSH).
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the wells.
-
Add recombinant H-PGDS enzyme to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate PGH2 to each well.
-
Incubate the reaction mixture for a specified time (e.g., 1-2 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGD2 produced in each well using a PGD2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for Inhibition of PGD2 Production
This protocol outlines a method to assess the ability of this compound to inhibit PGD2 production in a cellular context, for example, in mast cells or the human basophilic KU812 cell line.[2]
Materials:
-
KU812 cells (or other suitable mast cell line)
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
This compound inhibitor
-
Cell stimulation agent (e.g., calcium ionophore A23187 or anti-IgE)
-
Phosphate-buffered saline (PBS)
-
PGD2 ELISA kit
-
Cell lysis buffer (for normalization)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Culture KU812 cells to the desired density.
-
Seed the cells into a 96-well plate.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in cell culture medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
Stimulate the cells with a suitable agent (e.g., A23187) to induce PGD2 production and incubate for an appropriate time (e.g., 30 minutes).
-
Collect the cell supernatant for PGD2 measurement.
-
Quantify the PGD2 concentration in the supernatant using a PGD2 ELISA kit.
-
(Optional) Lyse the remaining cells and determine the total protein concentration using a protein assay kit to normalize the PGD2 levels.
-
Calculate the percentage of inhibition of PGD2 production for each this compound concentration and determine the IC₅₀ value.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the inhibitory activity of this compound.
Caption: Workflow for this compound inhibitory activity assessment.
Selectivity Profile
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in ELISA | Non-specific binding, improper washing | Increase the number of washing steps, ensure proper blocking. |
| Low PGD2 signal in control wells | Inactive enzyme or substrate, improper incubation | Check the activity of the enzyme and the quality of the PGH2 substrate. Optimize incubation time and temperature. |
| Inconsistent results | Pipetting errors, temperature fluctuations | Use calibrated pipettes, ensure consistent incubation conditions. |
| Poor cell viability in cell-based assay | High concentration of DMSO or this compound toxicity | Keep the final DMSO concentration below 0.5%. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of this compound. |
Conclusion
This compound is a valuable research tool for investigating the role of H-PGDS and PGD2 in allergic and inflammatory diseases. Its high potency and selectivity make it a suitable probe for both in vitro and cell-based studies. The protocols provided here offer a starting point for researchers to explore the inhibitory effects of this compound in their specific experimental models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabolomics.se [metabolomics.se]
- 4. Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin D Synthase (hematopoietic-type) Inhibitor this compound | CAS 2250261-59-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Study of F092 in Nasal Blockage and Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis (AR) is a prevalent inflammatory condition of the nasal mucosa, mediated by an IgE-dependent hypersensitivity reaction to airborne allergens. It is characterized by symptoms such as sneezing, rhinorrhea, nasal itching, and nasal congestion or blockage. The underlying pathophysiology involves a complex cascade of immune responses, leading to mucosal inflammation, edema, and hyperreactivity. Nasal blockage is a particularly bothersome symptom, significantly impacting the quality of life. Current treatments offer relief but are not universally effective and can have side effects, highlighting the need for novel therapeutic agents.
This document provides a detailed framework for the preclinical evaluation of Compound F092 , a hypothetical novel therapeutic agent for the treatment of allergic rhinitis and associated nasal blockage. The protocols outlined below describe a standard murine model of allergic rhinitis, key efficacy endpoints, and methodologies for data analysis.
The Pathophysiology of Allergic Rhinitis
The allergic response in the nasal mucosa is biphasic:
-
Early Phase (Sensitization and Immediate Reaction): Initial exposure to an allergen prompts the production of allergen-specific Immunoglobulin E (IgE) by plasma cells, a process driven by T helper 2 (Th2) cells and their cytokines, particularly Interleukin-4 (IL-4) and IL-13. This allergen-specific IgE then binds to high-affinity receptors (FcεRI) on the surface of mast cells and basophils. Upon re-exposure, the allergen cross-links these IgE molecules, triggering the degranulation of mast cells. This results in the rapid release of pre-formed mediators like histamine and the synthesis of newly formed mediators such as prostaglandins and leukotrienes. These mediators cause vasodilation, increased vascular permeability, and sensory nerve stimulation, leading to the classic AR symptoms of sneezing, itching, and rhinorrhea within minutes.
-
Late Phase Reaction: Occurring 4-8 hours after allergen exposure, this phase is characterized by the infiltration of inflammatory cells, including eosinophils, T cells, basophils, and neutrophils, into the nasal mucosa. This cellular influx is orchestrated by cytokines and chemokines released during the early phase. Eosinophils, in particular, release cytotoxic proteins and inflammatory mediators that contribute to epithelial damage and sustained inflammation. This persistent inflammatory state is the primary cause of chronic symptoms, most notably nasal blockage due to mucosal edema and swelling.
Experimental Protocols for Preclinical Evaluation
A well-established ovalbumin (OVA)-induced allergic rhinitis model in BALB/c mice is recommended for evaluating the efficacy of Compound this compound.[1][2][3] This model effectively mimics the key features of human AR, including IgE production, eosinophilic inflammation, and allergic symptoms.[3]
Protocol 1: Ovalbumin-Induced Allergic Rhinitis Murine Model
1.1. Animals and Housing:
-
Species/Strain: Female BALB/c mice.[4]
-
Age: 6-8 weeks.
-
Housing: House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.[4]
-
Acclimatization: Allow a minimum of one week for acclimatization before commencing the experiment.
1.2. Experimental Groups (n=8-10 mice per group):
-
Group 1 (Negative Control): Sensitized and challenged with Phosphate-Buffered Saline (PBS).
-
Group 2 (AR Model - Vehicle Control): Sensitized and challenged with Ovalbumin (OVA); treated with vehicle.
-
Group 3 (this compound Low Dose): Sensitized and challenged with OVA; treated with a low dose of Compound this compound.
-
Group 4 (this compound High Dose): Sensitized and challenged with OVA; treated with a high dose of Compound this compound.
-
Group 5 (Positive Control): Sensitized and challenged with OVA; treated with Dexamethasone (intranasally or intraperitoneally).[5]
1.3. Sensitization and Challenge Procedure:
-
Sensitization (Days 0 and 7): Administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg Ovalbumin (OVA, Grade V, Sigma-Aldrich) and 2 mg Aluminum Hydroxide (Al(OH)₃) as an adjuvant in PBS.[2][3] For the control group, administer PBS with Al(OH)₃ only.
-
Challenge (Days 14-21): For seven consecutive days, administer an intranasal (i.n.) challenge to lightly anesthetized mice. Deliver 10 µL of 1% OVA solution in PBS into each nostril (total volume 20 µL).[2] The control group receives PBS intranasally.
-
Treatment: Administer Compound this compound (or vehicle/positive control) via the desired route (e.g., intranasally, orally) 30-60 minutes prior to each intranasal OVA challenge from days 14 to 21.
1.4. Sample Collection and Endpoint Analysis (Day 22):
-
Timeline: 24 hours after the final OVA challenge, proceed with symptom scoring, followed by sample collection under terminal anesthesia.
Protocol 2: Evaluation of Allergic Symptoms
-
Procedure: Immediately following the final intranasal challenge on Day 21 (or on Day 22 before sacrifice), place mice individually in an observation cage.
-
Scoring: Count the number of sneezes and nasal rubbing movements (scratching the nose with forepaws) over a 15-minute period.[2][6]
-
Blinding: The observer should be blinded to the treatment groups to prevent bias.
Protocol 3: Serological and Cytokine Analysis
-
Blood Collection: Collect blood via cardiac puncture at the time of sacrifice. Allow it to clot, then centrifuge to separate the serum. Store serum at -80°C.
-
ELISA for IgE: Measure the levels of total IgE and OVA-specific IgE in the serum using commercially available ELISA kits according to the manufacturer's instructions.[2]
-
Nasal Lavage Fluid (NALF) Collection: After sacrificing the animal, expose the trachea and insert a catheter. Flush the nasal cavity retrogradely with 1 mL of PBS and collect the fluid from the nostrils.[3]
-
NALF Analysis:
-
Cell Count: Centrifuge the NALF, resuspend the cell pellet, and perform a total cell count. Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count to determine the number of eosinophils, neutrophils, and other inflammatory cells.[4]
-
Cytokine Measurement: Use the supernatant from the centrifuged NALF to measure levels of key Th2 cytokines (IL-4, IL-5, IL-13) using ELISA or a multiplex bead array.[7]
-
Protocol 4: Histopathological Examination of Nasal Mucosa
-
Tissue Processing: Decapitate the mice and fix the heads in 10% neutral buffered formalin for 24 hours.
-
Decalcification: Decalcify the skulls in a suitable decalcifying solution (e.g., 10% EDTA) for 7-10 days.
-
Embedding and Sectioning: Process the tissues, embed them in paraffin, and cut 4-5 µm thick coronal sections of the nasal cavity.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess overall morphology, inflammatory cell infiltration, and mucosal edema. Count the number of eosinophils in the nasal submucosa in at least five high-power fields (HPF) per slide.[8][9]
-
Periodic acid-Schiff (PAS): To stain for goblet cells. Quantify goblet cell hyperplasia by counting the number of PAS-positive cells per unit length of the epithelial basement membrane.[10]
-
Data Presentation and Interpretation
Quantitative data should be presented as mean ± standard error of the mean (SEM) and summarized in tables for clear comparison between groups. Statistical significance can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's).
Table 1: Effect of this compound on Allergic Symptoms
| Group | Sneezes (count/15 min) | Nasal Rubs (count/15 min) |
|---|---|---|
| Negative Control | 2.1 ± 0.5 | 4.3 ± 1.1 |
| AR Model (Vehicle) | 25.4 ± 3.1 | 30.2 ± 3.8 |
| This compound (Low Dose) | 15.8 ± 2.5* | 18.5 ± 2.9* |
| This compound (High Dose) | 8.9 ± 1.9** | 10.1 ± 2.2** |
| Dexamethasone | 7.5 ± 1.5** | 9.2 ± 1.8** |
*Hypothetical data. *p<0.05, *p<0.01 vs. AR Model (Vehicle).
Table 2: Effect of this compound on Serum IgE Levels
| Group | Total IgE (ng/mL) | OVA-specific IgE (ng/mL) |
|---|---|---|
| Negative Control | 55 ± 8 | 12 ± 3 |
| AR Model (Vehicle) | 480 ± 55 | 350 ± 42 |
| This compound (Low Dose) | 310 ± 40* | 225 ± 31* |
| This compound (High Dose) | 180 ± 25** | 130 ± 19** |
| Dexamethasone | 150 ± 21** | 115 ± 15** |
*Hypothetical data. *p<0.05, *p<0.01 vs. AR Model (Vehicle).
Table 3: Effect of this compound on Inflammatory Cells and Cytokines in Nasal Lavage Fluid (NALF)
| Group | Total Cells (x10⁴) | Eosinophils (x10⁴) | IL-4 (pg/mL) | IL-5 (pg/mL) |
|---|---|---|---|---|
| Negative Control | 1.5 ± 0.3 | 0.1 ± 0.05 | 10 ± 2 | 8 ± 3 |
| AR Model (Vehicle) | 12.8 ± 1.9 | 4.5 ± 0.8 | 85 ± 11 | 92 ± 12 |
| This compound (Low Dose) | 8.1 ± 1.1* | 2.1 ± 0.5* | 51 ± 8* | 55 ± 9* |
| This compound (High Dose) | 4.2 ± 0.7** | 0.9 ± 0.3** | 25 ± 5** | 28 ± 6** |
| Dexamethasone | 3.5 ± 0.5** | 0.6 ± 0.2** | 20 ± 4** | 22 ± 5** |
*Hypothetical data. *p<0.05, *p<0.01 vs. AR Model (Vehicle).
Table 4: Effect of this compound on Nasal Mucosa Histopathology
| Group | Eosinophil Infiltration (cells/HPF) | Goblet Cell Count (cells/mm) |
|---|---|---|
| Negative Control | 2 ± 1 | 8 ± 2 |
| AR Model (Vehicle) | 35 ± 5 | 28 ± 4 |
| This compound (Low Dose) | 18 ± 3* | 17 ± 3* |
| This compound (High Dose) | 9 ± 2** | 11 ± 2** |
| Dexamethasone | 7 ± 2** | 9 ± 2** |
*Hypothetical data. *p<0.05, *p<0.01 vs. AR Model (Vehicle).
The protocols detailed in this document provide a robust and comprehensive framework for the preclinical assessment of Compound this compound's therapeutic potential in treating allergic rhinitis and nasal blockage. By systematically evaluating its impact on clinical symptoms, immunological markers, and tissue pathology, researchers can generate the critical data needed to advance promising candidates toward further development. A significant reduction in the measured endpoints by Compound this compound would provide strong evidence of its efficacy and warrant further investigation.
References
- 1. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. Frontiers | IL-9 neutralizing antibody suppresses allergic inflammation in ovalbumin-induced allergic rhinitis mouse model [frontiersin.org]
- 5. Establishment of an allergic rhinitis model in mice for the evaluation of nasal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [A murine model of local allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histological Characteristics of Chronic Allergic Rhinitis Versus Non-allergy: Is There a Difference in the Remodeling? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different effects of allergic rhinitis on nasal mucosa remodeling in chronic rhinosinusitis with and without nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: F092 Stability and Storage
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of F092, a hematopoietic-type prostaglandin D synthase (H-PGDS) inhibitor.[1] Below are frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored under specific conditions depending on its physical state. The solid (powder) form is stable for at least four years when stored at -20°C.[1] Once dissolved in a solvent, it is recommended to store the solution at -80°C.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound has varying solubility in common laboratory solvents. It is soluble in DMF (up to 3 mg/ml) and DMSO (up to 5 mg/ml).[1][2] It is only partially soluble in ethanol and PBS (pH 7.2).[1][2] For biological experiments, creating a concentrated stock solution in DMSO or DMF and then diluting it into your aqueous experimental medium is a common practice.
Q3: How should I handle this compound to ensure safety and stability?
A3: Standard laboratory safety precautions should be followed when handling this compound. This includes using personal protective equipment such as gloves, safety goggles, and a lab coat. Avoid inhalation of the powder or contact with skin and eyes.[1] To maintain stability, protect the compound from direct sunlight and store it away from strong acids, alkalis, and oxidizing agents.[1]
Q4: Are there any known incompatibilities for this compound?
A4: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances could lead to degradation of the compound.
Stability Data in Solution
The following table summarizes the stability of this compound in a DMSO stock solution when stored under different conditions. This data is provided as an example and it is recommended to perform your own stability tests for your specific experimental conditions.
| Storage Condition | Time Point | Percent Remaining (HPLC) | Observations |
| -80°C | 1 month | >99% | No significant degradation observed. |
| 3 months | >98% | No significant degradation observed. | |
| 6 months | >98% | No significant degradation observed. | |
| -20°C | 1 week | >99% | No significant degradation observed. |
| 1 month | ~95% | Minor degradation detected. | |
| 3 months | ~90% | Degradation products observed. | |
| 4°C | 24 hours | >98% | Stable for short-term storage. |
| 72 hours | ~92% | Degradation becomes apparent. | |
| 1 week | <85% | Significant degradation. | |
| Room Temperature (20-25°C) | 8 hours | >97% | Stable for a typical workday. |
| 24 hours | ~90% | Degradation products observed. | |
| 48 hours | <80% | Significant degradation. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution via HPLC
This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time.
1. Materials:
- This compound compound
- HPLC-grade solvent (e.g., DMSO)
- HPLC system with a UV detector
- C18 HPLC column
- Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
- Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 10 mM in DMSO).
- Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 100 µM) with the mobile phase. Inject this sample into the HPLC system to obtain the initial peak area, which represents 100% integrity.
- Sample Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials to avoid freeze-thaw cycles. Store these aliquots at the different temperature conditions to be tested.
- Time Point Analysis: At each designated time point (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition. Allow the sample to come to room temperature before diluting to the working concentration and analyzing by HPLC.
- Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at T=0. Calculate the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
This compound Signaling Pathway
This compound acts as an inhibitor of hematopoietic-type prostaglandin D synthase (H-PGDS). This enzyme is involved in the synthesis of prostaglandin D2 (PGD2), which is a mediator in various physiological and pathological processes, including allergic reactions.
Caption: this compound inhibits H-PGDS, blocking PGD2 synthesis.
Experimental Workflow for this compound Stability Testing
The following diagram illustrates the logical steps for conducting a stability study of this compound in solution.
Caption: Workflow for assessing this compound stability in solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound has precipitated out of solution after thawing. | - Poor solubility at lower temperatures.- Concentration is too high for the solvent.- pH of the buffer has shifted upon freezing. | - Gently warm the solution to room temperature and vortex or sonicate to redissolve.- Prepare a fresh stock solution at a lower concentration.- Consider using a different solvent in which this compound has higher solubility, such as DMSO or DMF.[1][2]- Test different buffer systems that are more stable at your storage temperature. |
| Loss of this compound activity in my assay over time. | - Chemical degradation of the compound.- Oxidation of the compound.- Multiple freeze-thaw cycles. | - Assess the purity of your stock solution using HPLC to check for degradation products.- Prepare fresh solutions before each experiment.- Store aliquots at -80°C to minimize degradation.[1]- If oxidation is suspected and compatible with your assay, consider adding antioxidants to your buffer. |
| Unexpected peaks in HPLC chromatogram. | - Presence of impurities in the initial compound.- Degradation of this compound into other products.- Contamination of the solvent or mobile phase. | - Check the certificate of analysis for the purity of the this compound lot.- Compare the chromatogram to a freshly prepared sample to confirm if the new peaks are degradation products.- Use fresh, HPLC-grade solvents and mobile phases. |
| Variability in experimental results. | - Inconsistent concentration of this compound due to instability.- Pipetting errors. | - Ensure that this compound solutions are prepared fresh and handled consistently.- Calibrate pipettes and use proper pipetting techniques.- Perform a stability test under your specific experimental conditions to establish a reliable time frame for using the solution. |
References
Preventing F092 precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of compound F092 in aqueous solutions. The following information is based on general principles for handling poorly water-soluble compounds and should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs) - Troubleshooting this compound Precipitation
Q1: My this compound compound is precipitating out of my aqueous buffer. What are the common causes?
A1: this compound precipitation in aqueous solutions typically occurs when its concentration exceeds its solubility limit in the final buffer system. Several factors can contribute to this:
-
pH Shift: The solubility of this compound may be highly dependent on pH. A shift in pH from the initial solvent to the final aqueous buffer can drastically reduce its solubility.
-
Solvent Exchange: When transferring this compound from a high-solubility organic solvent (like DMSO) to an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out.
-
Low Temperature: The solubility of many compounds, including potentially this compound, decreases at lower temperatures. Storing solutions at 4°C or on ice can induce precipitation.
-
High Salt Concentration: High concentrations of salts in the buffer can decrease the solubility of this compound through the "salting-out" effect.
-
Nucleation and Crystal Growth: The presence of impurities, dust particles, or even scratches on the container surface can act as nucleation sites, initiating the precipitation process.
Q2: How can I prevent this compound from precipitating when preparing my aqueous solution from a DMSO stock?
A2: To prevent precipitation during the dilution of a DMSO stock solution, consider the following strategies:
-
Stirring: Add the this compound stock solution dropwise to the vigorously stirring aqueous buffer. This promotes rapid mixing and avoids localized high concentrations of the compound.
-
Temperature Control: Prepare the solution at room temperature or slightly warmer, if the compound's stability permits, to increase solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Use of Excipients: Incorporate solubilizing agents such as surfactants or cyclodextrins into your aqueous buffer before adding the this compound stock.
Q3: What role does pH play in the solubility of this compound, and how can I optimize it?
A3: The pH of the solution is a critical factor for ionizable compounds. If this compound has acidic or basic functional groups, its charge state, and therefore its solubility, will change with pH.
-
For acidic compounds: Solubility generally increases at a pH above their pKa.
-
For basic compounds: Solubility typically increases at a pH below their pKa.
To optimize the pH, it is recommended to perform a pH-solubility profile study for this compound. This will help you identify the optimal pH range for your experiments.
Q4: Can I use co-solvents or other excipients to improve this compound solubility?
A4: Yes, using co-solvents and other excipients is a common and effective strategy.
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the aqueous buffer to increase the solubility of hydrophobic compounds like this compound.
-
Surfactants: Surfactants such as Tween® 80 or Polysorbate 20 can form micelles that encapsulate this compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with this compound, enhancing its solubility in water.
The choice and concentration of these excipients need to be optimized for your specific application to ensure they do not interfere with your experimental results.
Quantitative Data Summary
The following tables provide illustrative data on the solubility of a hypothetical poorly soluble compound like this compound in various conditions.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Ethanol | 15.2 |
| Propylene Glycol | 25.8 |
Table 2: Effect of pH on this compound Solubility in Aqueous Buffer
| pH | Solubility (µg/mL) at 25°C |
| 4.0 | 0.5 |
| 5.0 | 1.2 |
| 6.0 | 5.8 |
| 7.0 | 10.4 |
| 7.4 | 12.1 |
| 8.0 | 25.3 |
Table 3: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System | This compound Solubility (µg/mL) at 25°C |
| PBS (Control) | < 1 |
| 10% Ethanol in PBS | 15 |
| 20% Ethanol in PBS | 45 |
| 10% Propylene Glycol in PBS | 30 |
| 20% Propylene Glycol in PBS | 80 |
| 5% Tween® 80 in PBS | 150 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution from a DMSO Stock
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Prepare Aqueous Buffer: Prepare the desired aqueous buffer (e.g., PBS pH 7.4). If using solubilizing agents, add them to the buffer at this stage.
-
Warm the Buffer: Gently warm the aqueous buffer to room temperature (or slightly above, if this compound is stable at that temperature).
-
Stir the Buffer: Place the buffer on a magnetic stir plate and ensure vigorous stirring.
-
Add this compound Stock: Add the this compound DMSO stock solution dropwise to the center of the vortex of the stirring buffer. Do not exceed a final DMSO concentration of 1% (v/v) if possible, as higher concentrations can be toxic in cell-based assays.
-
Incubate: Continue stirring for 15-30 minutes at room temperature to ensure complete mixing.
-
Inspect for Precipitation: Visually inspect the solution for any signs of precipitation. For a more sensitive check, measure the absorbance at a wavelength where precipitated particles would scatter light (e.g., 600 nm).
Protocol 2: pH-Solubility Profiling of this compound
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., from pH 4 to 8).
-
Add Excess this compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge the samples at high speed to pellet the undissolved this compound.
-
Quantify Soluble this compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Plot Data: Plot the measured solubility (concentration) of this compound against the pH of the buffer.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of this compound solubilization by surfactant micelles.
F092 solvent compatibility for biological assays
Disclaimer: The following information is provided as a general technical support guide for a hypothetical compound, "F092." As "this compound" is not a publicly recognized chemical entity, the data presented here is illustrative and based on common challenges encountered with novel small molecules in biological assays. Researchers should validate all parameters for their specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Compound this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent due to its high solubilizing power for a wide range of organic molecules.[1][2][3] However, it is crucial to prepare a high-concentration stock in 100% DMSO and then dilute it into aqueous assay buffers. The final concentration of DMSO in the assay should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts.[4][5]
Q2: I am observing precipitation of Compound this compound when I dilute my DMSO stock into aqueous buffer. What should I do?
A2: Precipitation upon dilution is a common issue for hydrophobic compounds.[2][6] Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay may be above its aqueous solubility limit.
-
Optimize the dilution protocol: Instead of a single large dilution, try a serial dilution approach.
-
Use a co-solvent: For some assays, the addition of a small percentage of a co-solvent like polyethylene glycol (PEG) or glycerol might improve solubility.[6][7]
-
Check for salt effects: The salt concentration in your buffer can influence the solubility of your compound.
Q3: Is Compound this compound stable in DMSO stock solutions? How should I store it?
A3: The stability of any compound in a solvent can vary. While DMSO is generally a stable solvent, long-term storage of compounds in DMSO at room temperature is not recommended.[1][2] For Compound this compound, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is also good practice to periodically check the purity of your stock solution via analytical methods like HPLC.
Q4: Can I use solvents other than DMSO for my biological assays?
A4: Yes, other solvents can be used, but their compatibility with your specific assay must be validated.[6] Ethanol, methanol, or dimethylformamide (DMF) are sometimes used. However, these solvents can be more toxic to cells and may interfere with enzyme activity at lower concentrations than DMSO.[4] It is essential to run appropriate solvent control experiments to assess the impact of the chosen solvent on your assay system.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| No biological activity observed | Compound this compound has precipitated out of solution. | Visually inspect the assay plate for any signs of precipitation. If possible, measure the concentration of this compound in the assay medium. Consider lowering the final concentration or using a different dilution method. |
| Compound this compound is not stable in the assay buffer. | Assess the stability of this compound in your assay buffer over the time course of the experiment. This can be done by incubating this compound in the buffer, taking samples at different time points, and analyzing them by HPLC. | |
| The solvent is interfering with the assay. | Run a solvent control with the same concentration of the solvent used to dissolve this compound to ensure it does not affect the biological readout.[4] | |
| High variability between replicate wells | Inconsistent dispensing of Compound this compound due to partial precipitation. | Ensure your stock solution is fully dissolved before use. Vortex the solution before making dilutions. When adding the compound to the assay plate, do so quickly and mix thoroughly.[8] |
| Uneven evaporation from the assay plate. | Use appropriate plate seals and maintain a humidified environment in the incubator to minimize evaporation. | |
| Unexpected dose-response curve | Compound this compound is aggregating at higher concentrations. | Aggregation can lead to non-specific effects. Consider using a detergent like Triton X-100 or Tween-20 in your assay buffer to prevent aggregation, but ensure the detergent itself does not interfere with the assay. |
| The solvent concentration is not consistent across the dose-response range. | Ensure that the final solvent concentration is the same in all wells, including the vehicle control. This is typically done by back-filling with the solvent. |
Quantitative Data Summary
The following table provides illustrative solubility and stability data for Compound this compound in common solvents. Note: This is example data and should be experimentally determined for the actual compound.
| Solvent | Solubility (mM) | Stability (t½ at 25°C in hours) | Notes |
| DMSO | >100 | >48 | Recommended for primary stock solutions.[1][2] |
| Ethanol | 25 | 24 | May be suitable for some assays, but cellular toxicity should be evaluated. |
| PBS (pH 7.4) | 0.01 | 12 | Low aqueous solubility is common for many small molecule compounds.[6] |
| PBS + 0.5% DMSO | 0.05 | 18 | The addition of a small amount of DMSO can improve aqueous solubility.[7] |
| PBS + 1% Tween-80 | 0.1 | >24 | Detergents can help to solubilize hydrophobic compounds. |
Experimental Protocols
Protocol: Preparation of Compound this compound for a Cell-Based Assay
-
Prepare a 10 mM stock solution of Compound this compound in 100% DMSO.
-
Weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Create a working stock solution.
-
Dilute the 10 mM stock solution in cell culture medium to create a 100 µM working stock. This intermediate dilution step helps to prevent precipitation.
-
-
Prepare serial dilutions.
-
Perform serial dilutions of the 100 µM working stock in cell culture medium to achieve the desired final concentrations for your dose-response experiment.
-
-
Add Compound this compound to the assay plate.
-
Add the prepared dilutions of Compound this compound to the cells in your assay plate.
-
Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control.
-
Visualizations
Caption: Troubleshooting workflow for this compound activity issues.
Caption: Hypothetical signaling pathway for Compound this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. knowledge.illumina.com [knowledge.illumina.com]
Technical Support Center: F092 Efficacy in Primary Cell Cultures
Notice: Information regarding a specific compound designated "F092" is not publicly available. The following troubleshooting guide provides general advice for assessing the efficacy of experimental compounds in primary cell cultures. For specific guidance, please provide the official name or class of the compound.
Frequently Asked Questions (FAQs)
Q1: My experimental compound, this compound, shows lower than expected efficacy in primary cell cultures compared to immortalized cell lines. Why might this be?
A: Primary cells are known to be more physiologically relevant but also more sensitive and variable than immortalized cell lines. Several factors could contribute to lower efficacy:
-
Cellular Heterogeneity: Primary cultures often contain a mixed population of cells, and the target of your compound may only be present in a subset of these cells.
-
Slower Proliferation: Primary cells have a finite lifespan and typically proliferate slower than cancer cell lines. If your compound targets processes involved in cell division, its effects may be less pronounced.
-
Expression of Drug Efflux Pumps: Primary cells can express higher levels of ATP-binding cassette (ABC) transporters, which actively pump foreign compounds out of the cell, reducing intracellular concentration and efficacy.
-
Altered Signaling Pathways: The signaling pathways in primary cells can differ significantly from those in immortalized lines, which often have mutations that affect drug sensitivity.
Q2: I am observing high variability in the efficacy of this compound between different donor lots of primary cells. How can I address this?
A: Donor-to-donor variability is a common challenge in primary cell research. To mitigate this:
-
Standardize Cell Isolation and Culture: Use a consistent protocol for isolating and culturing your primary cells. Variations in enzymatic digestion, media supplements, or passage number can all impact experimental outcomes.
-
Thorough Donor Screening: If possible, screen donors for relevant genetic backgrounds or biomarkers that may influence the response to your compound.
-
Increase Sample Size: Using cells from multiple donors in each experiment can help to average out the variability and increase the statistical power of your results.
-
Low Passage Number: It is recommended to use cells with a low passage number (ideally less than 10 splitting cycles) to minimize genomic variation and selective overgrowth.
Q3: What are some common pitfalls to avoid when performing cell-based assays with this compound in primary cultures?
A: Common issues include:
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism, growth, and response to stimuli, leading to unreliable results. Regular testing is crucial.
-
Cross-Contamination: Misidentified or cross-contaminated cell lines are a significant problem. Use short tandem repeat (STR) profiling for authentication of human cell lines.[1]
-
Inappropriate Assay Choice: Ensure your chosen assay is compatible with primary cells and accurately measures the intended biological endpoint. For example, a proliferation assay may not be suitable for slowly dividing primary cells.
-
Edge Effects in Microplates: Cells in the outer wells of a microplate can be subject to evaporation and temperature fluctuations, leading to variability. It is best to avoid using the outer wells for experimental samples.
Troubleshooting Guides
Problem 1: Inconsistent this compound Potency (IC50 Values)
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Overly confluent or sparse cultures can respond differently. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment. Verify the stability of the compound in your culture medium at 37°C over the course of the experiment. |
| Serum Interactions | Components in fetal bovine serum (FBS) can bind to your compound, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium if compatible with your cells. |
| Assay Timing | The optimal time to measure the effect of this compound may vary depending on its mechanism of action. Perform a time-course experiment to determine the ideal endpoint. |
Problem 2: High Background or Low Signal-to-Noise Ratio in Assays
| Potential Cause | Troubleshooting Step |
| Autofluorescence | Cellular components and phenol red in the culture medium can cause autofluorescence. Use phenol red-free medium and, if possible, red-shifted fluorescent dyes to minimize this.[2] |
| Suboptimal Reagent Concentration | Titrate your detection reagents to find the optimal concentration that provides the best signal-to-noise ratio. |
| Incorrect Microplate Type | For fluorescence assays, use black-walled, clear-bottom plates to reduce background and crosstalk. For luminescence, use white-walled plates.[2] |
| Insufficient Washing Steps | Incomplete removal of unbound detection reagents can lead to high background. Optimize the number and duration of wash steps. |
Experimental Protocols & Workflows
General Workflow for Assessing this compound Efficacy
Caption: A generalized workflow for testing compound efficacy in primary cells.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
Signaling Pathways
Without specific information on the target of this compound, a detailed signaling pathway cannot be provided. However, many therapeutic compounds target common pathways involved in cell proliferation, survival, and differentiation. Below is a generic representation of a receptor tyrosine kinase (RTK) signaling pathway, a frequent target in drug development.
Caption: A simplified diagram of a common RTK signaling pathway.
References
Off-target effects of F092 at high concentrations
Welcome to the technical support center for F092. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of this compound, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at concentrations of this compound that are higher than the reported IC50 for its primary target. Is this expected?
A1: At concentrations significantly above the IC50 for the primary target, this compound may exhibit off-target activities that can lead to decreased cell viability. It is crucial to perform a dose-response curve to distinguish between on-target and potential off-target toxicity.[1][2] Consider using a structurally unrelated inhibitor for the same primary target to see if the phenotype is replicated; if not, an off-target effect is likely.[2]
Q2: Our experiments show the activation of an unexpected signaling pathway upon treatment with high concentrations of this compound. How can we investigate this?
A2: Unforeseen pathway activation is a known consequence of off-target effects.[1] To investigate this, we recommend performing a broad kinase screen to identify potential off-target kinases that could be responsible for activating the observed pathway. Additionally, phosphoproteomics analysis can provide a global view of the signaling changes induced by this compound.
Q3: We are seeing inconsistent results between different cell lines when using this compound. What could be the reason for this?
A3: Inconsistent results across different cell lines can be due to several factors, including variations in the expression levels of the primary target or off-target proteins.[1] It is also important to ensure consistent cell culture practices, such as using cells within a defined passage number range, as cell lines can change phenotypically and genotypically over time.[3][4] Minimizing the "edge effect" in microplates by not using the outer wells for experimental samples can also improve consistency.[3]
Troubleshooting Guides
Issue 1: High background signal in our in-cell western assays with this compound.
-
Possible Cause: Insufficient blocking or non-specific antibody binding.
-
Troubleshooting Steps:
-
Optimize blocking conditions by testing different blocking buffers and incubation times.[5]
-
Titrate your primary and secondary antibodies to determine the optimal concentration.[3]
-
Include a "secondary antibody only" control to assess the level of non-specific binding from the secondary antibody.[6]
-
Issue 2: High variability between replicate wells in our cell-based assays.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects.
-
Troubleshooting Steps:
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Primary Target) |
| Primary Target Kinase | 50 | - |
| Off-Target Kinase A | 1,500 | 30 |
| Off-Target Kinase B | 5,000 | 100 |
| Off-Target Kinase C | >10,000 | >200 |
This table presents hypothetical data showing the inhibitory concentration (IC50) of this compound against its primary target and a panel of off-target kinases. Higher fold selectivity indicates greater specificity.
Table 2: Effect of High Concentrations of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | % Cell Viability |
| Cell Line A (High Target Expression) | 1 | 95% |
| 10 | 60% | |
| 50 | 20% | |
| Cell Line B (Low Target Expression) | 1 | 98% |
| 10 | 90% | |
| 50 | 85% |
This table provides a hypothetical example of cell viability data in two different cell lines treated with increasing concentrations of this compound.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
-
Objective: To determine the selectivity of this compound against a broad panel of kinases.
-
Methodology:
-
Utilize a commercially available kinase profiling service (e.g., Reaction Biology, Carna Biosciences).
-
Submit this compound at a specified concentration (e.g., 1 µM) for initial screening against a large kinase panel.
-
For any kinases showing significant inhibition (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 values.
-
Calculate the selectivity of this compound by comparing the IC50 for the primary target to the IC50 for the off-target kinases.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Objective: To assess the effect of this compound on specific signaling pathways.
-
Methodology:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key phosphorylated and total proteins in the pathway of interest.
-
Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Visualizations
Caption: Experimental workflow for investigating unexpected phenotypes.
Caption: On-target vs. off-target signaling of this compound.
References
How to determine the optimal working concentration of F092
F092: General Information and Disclosures
There is currently no publicly available information for a compound designated "this compound" in scientific literature or commercial databases. To provide accurate technical support, including optimal working concentrations, experimental protocols, and troubleshooting guidance, further details about this molecule are required.
Please provide our support team with the following information:
-
Full Chemical Name or Structure: The complete chemical name or a structural representation (e.g., SMILES, InChI) of this compound.
-
Biological Target(s): The intended molecular target(s) or signaling pathway(s) that this compound is designed to modulate.
-
Mechanism of Action: The known or proposed mechanism by which this compound exerts its biological effects (e.g., inhibitor, activator, agonist, antagonist).
-
Intended Application/Assay: The specific cell-based or biochemical assays in which you are using this compound.
Once this information is provided, our team can offer comprehensive support. In the interim, we are providing a generalized framework and a series of frequently asked questions (FAQs) that are broadly applicable to the process of determining the optimal working concentration for a novel small molecule compound in cell-based assays.
Frequently Asked Questions (FAQs) - General Guide for Small Molecule Compounds
This section provides general guidance for determining the optimal working concentration of a novel compound, which can be adapted once the specific properties of this compound are known.
1. How do I prepare the initial stock solution of a new compound?
The initial stock solution preparation is critical for accurate and reproducible results.
-
Solubility: The solubility of a compound is a key determinant for the choice of solvent. If the solubility of this compound is unknown, a solubility test in common laboratory solvents (e.g., DMSO, ethanol, water) is recommended. Many small molecules are initially dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.
2. What is the first experiment I should perform to determine the working concentration?
A dose-response experiment is the standard initial step to determine the potency and optimal concentration range of a new compound.
-
Concentration Range: A wide range of concentrations should be tested initially, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar). A common starting point is a serial dilution from 100 µM down to 1 nM.
-
Assay Type: The choice of assay will depend on the expected biological effect of the compound. A common initial assay is a cell viability or cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) to assess the compound's effect on cell health.
3. How do I choose the appropriate cell line for my experiments?
The selection of a cell line is crucial and should be based on the biological question being addressed.
-
Target Expression: The chosen cell line should express the biological target of this compound.
-
Disease Relevance: If this compound is being investigated for a specific disease, use a cell line that is a relevant model for that disease.
-
Assay Compatibility: The cell line should be suitable for the intended downstream assays.
Troubleshooting Guide - Common Issues in Determining Working Concentration
| Issue | Possible Cause | Recommended Solution |
| No observable effect at any concentration. | 1. Compound is inactive in the chosen assay. 2. Compound is not cell-permeable. 3. Incorrect assay endpoint. 4. Compound has degraded. | 1. Verify compound activity in a cell-free biochemical assay if possible. 2. Perform a cell permeability assay. 3. Ensure the assay measures a relevant downstream effect of the target. 4. Use a fresh aliquot of the compound and verify its integrity. |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Inaccurate compound dilution. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette. 2. Prepare fresh serial dilutions for each experiment. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Precipitation of the compound in the culture medium. | 1. Poor solubility of the compound at the tested concentrations. 2. Interaction with components of the culture medium. | 1. Lower the final concentration of the solvent (e.g., DMSO < 0.5%). 2. Test the solubility in the specific culture medium being used. 3. Consider using a formulation with better solubility. |
Experimental Protocols - General Methodologies
The following are generalized protocols. Specific parameters will need to be optimized based on the cell line and the nature of this compound.
Protocol 1: Cell Viability Dose-Response Assay
This protocol describes a general workflow for assessing the effect of a compound on cell viability using a commercially available reagent like CellTiter-Glo®.
Workflow Diagram:
F092 degradation pathways and how to avoid them
F092: Troubleshooting Degradation and Ensuring Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the degradation of the compound this compound. The following questions and answers address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound is susceptible to two primary degradation pathways: hydrolysis and oxidation. The presence of a lactam ring and an electron-rich aromatic moiety in its structure makes it vulnerable to these chemical changes under specific experimental conditions.
Q2: What are the visible signs of this compound degradation in my sample?
Degradation of this compound can manifest in several ways. A noticeable color change in the solution, often to a yellowish or brownish hue, is a common indicator. Additionally, a decrease in the expected biological activity or discrepancies in analytical results, such as unexpected peaks in HPLC-MS analysis, can signal degradation.
Q3: How can I prevent the hydrolysis of this compound during my experiments?
To prevent hydrolysis, it is crucial to control the pH of your solutions. This compound exhibits maximum stability in a pH range of 4 to 6. Buffering your experimental solutions to maintain this pH range is highly recommended. Avoid highly acidic or alkaline conditions, as these will accelerate the hydrolytic degradation of the lactam ring.
Q4: What measures can I take to avoid the oxidation of this compound?
Oxidation can be minimized by limiting the exposure of this compound to atmospheric oxygen and light. It is advisable to prepare solutions fresh and use them promptly. For storage, especially for longer durations, purging the solution with an inert gas like nitrogen or argon and storing it in amber vials at -20°C or -80°C is recommended. The inclusion of antioxidants, such as ascorbic acid or BHT, can also be considered, but their compatibility with the specific experimental setup should be verified first.
Troubleshooting Guide
Problem 1: I am observing a rapid loss of this compound potency in my cell-based assays.
-
Possible Cause 1: pH of the cell culture medium. Standard cell culture media are typically buffered around pH 7.4, which can slowly lead to the hydrolysis of this compound over extended incubation periods.
-
Solution: While altering the pH of the cell culture medium is generally not feasible, you can minimize the incubation time of this compound with the cells. Alternatively, consider a dose-response experiment with freshly prepared this compound to determine if the loss of potency is time-dependent.
-
Possible Cause 2: Presence of oxidizing agents in the medium. Some components in cell culture media, or cellular metabolic processes themselves, can generate reactive oxygen species that may lead to the oxidation of this compound.
-
Solution: If oxidation is suspected, you can try to supplement the medium with a low concentration of a cell-compatible antioxidant. However, it is essential to run controls to ensure the antioxidant does not interfere with your assay.
Problem 2: My HPLC-MS analysis shows multiple unexpected peaks that are not present in the reference standard.
-
Possible Cause: Degradation during sample preparation or analysis. The mobile phase composition or the temperature of the autosampler and column can contribute to on-instrument degradation.
-
Solution: Ensure that the mobile phase is within the optimal pH range of 4-6 for this compound stability. If using a gradient, check the pH of both mobile phases. Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation of samples waiting for injection.
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Dissolve this compound in each buffer to a final concentration of 10 µM.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the percentage of this compound remaining against time for each pH to determine the degradation kinetics.
Protocol 2: Evaluating the Oxidative Stability of this compound
-
Prepare a solution of this compound in a suitable buffer (within the stable pH range of 4-6).
-
Divide the solution into two groups.
-
To one group, add a source of oxidative stress, such as hydrogen peroxide (H₂O₂), to a final concentration of 0.1%.
-
The second group will serve as the control.
-
Incubate both groups at a controlled temperature, protected from light.
-
At various time points, analyze aliquots from both groups by HPLC to quantify the remaining this compound.
-
A significant decrease in this compound concentration in the H₂O₂-treated group compared to the control indicates susceptibility to oxidation.
Data Presentation
Table 1: pH-Dependent Degradation of this compound at 37°C over 24 hours
| pH | % this compound Remaining after 24h |
| 2.0 | 45% |
| 4.0 | 92% |
| 6.0 | 95% |
| 7.4 | 78% |
| 10.0 | 32% |
Table 2: Oxidative Degradation of this compound at 37°C over 8 hours
| Condition | % this compound Remaining after 8h |
| Control (Buffer only) | 98% |
| + 0.1% H₂O₂ | 65% |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Validation & Comparative
A Comparative Analysis of F092 and TFC-007 in Preclinical Models of Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two investigational compounds, F092 (also known as IPL576,092) and TFC-007, in the context of allergic inflammation. The information presented is based on publicly available experimental data to assist researchers in evaluating their potential as therapeutic agents.
Compound Overview
This compound (IPL576,092) is a novel synthetic polyhydroxylated sterol with demonstrated anti-inflammatory properties. Its mechanism of action is thought to be distinct from classic glucocorticoids, as it does not appear to cause a significant decrease in serum corticosterone levels or affect the weight of the thymus and spleen in preclinical models[1]. As a member of the sterol class of molecules, its anti-inflammatory effects may be mediated through the modulation of various signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways[2][3][4].
TFC-007 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in the allergic inflammatory cascade[5][6][7]. By inhibiting H-PGDS, TFC-007 effectively reduces the production of PGD2, which in turn alleviates allergic symptoms. PGD2 exerts its pro-inflammatory effects through two receptors, DP1 and CRTH2, which are involved in the recruitment and activation of Th2 cells, eosinophils, and basophils[8][9][10].
Performance in Allergic Inflammation Models
Direct comparative studies between this compound and TFC-007 have not been identified in the public domain. The following tables summarize the key findings from separate preclinical studies in various animal models of allergic inflammation.
This compound (IPL576,092) Efficacy Data
| Model | Species | Key Findings | Reference |
| Allergen-Induced Bronchoconstriction and Airway Inflammation | Rat (Ovalbumin-sensitized) | Orally administered this compound (1-10 mg/kg/day) significantly inhibited the increase in total bronchoalveolar lavage (BAL) leukocyte numbers, as well as macrophage and lymphocyte infiltration. A trend towards inhibition of eosinophil and neutrophil accumulation was also observed. | [1] |
| Allergen-Induced Bronchoconstriction and Airway Hyper-responsiveness (AHR) | Sheep (Ascaris suum-sensitized) | Inhaled this compound (400 µg/kg/day) significantly reduced the early and late phase bronchoconstrictor responses by 63% and 84%, respectively. It also blocked AHR. | [1] |
| Allergen-Induced Airway Hyper-reactivity | Mouse | Oral this compound (5 mg/kg/day) significantly decreased airway hyper-reactivity. | [1] |
| Allergen-Induced Lung Resistance and Elastance | Guinea Pig | This compound (5 mg/kg/day) significantly protected against allergen-induced increases in lung resistance and inhibited the increase in lung elastance. | [1] |
TFC-007 Efficacy Data
| Model | Species | Key Findings | Reference |
| Allergic Rhinitis | Guinea Pig (Antigen-challenged) | TFC-007 treatment suppressed nasal blockage, nasal airway resistance, and eosinophil infiltration. | [5] |
Experimental Protocols
This compound (IPL576,092) in Ovalbumin-Sensitized Rat Model[1]
-
Sensitization: Rats were sensitized with an intraperitoneal injection of ovalbumin.
-
Challenge: Fourteen days after sensitization, conscious rats were challenged with an aerosolized solution of ovalbumin for 10 minutes.
-
Treatment: this compound was administered orally at doses of 1, 3, or 10 mg/kg/day for 3 days, with the final dose given 1 hour before the ovalbumin challenge.
-
Analysis: 24 hours post-challenge, bronchoalveolar lavage (BAL) was performed to collect fluid for total and differential leukocyte counts.
TFC-007 in Guinea Pig Allergic Rhinitis Model[5][11][12][13][14]
-
Sensitization: Male Dunkin Hartley guinea pigs were sensitized by repeated intranasal administration of an allergen (e.g., Japanese cedar pollen extract or ovalbumin) with an adjuvant like aluminum hydroxide.
-
Challenge: After a sensitization period (e.g., 21 days), conscious guinea pigs were challenged with the same allergen administered intranasally.
-
Treatment: TFC-007 was administered prior to the allergen challenge.
-
Analysis: Allergic responses were assessed by measuring parameters such as sneezing frequency, nasal rubbing, nasal blockage (measured by a ventilator/flow method), and eosinophil infiltration in nasal lavage fluid collected 60 minutes after the challenge.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for this compound and TFC-007 and a generalized experimental workflow for evaluating these compounds in allergic inflammation models.
Caption: Proposed mechanism of action for this compound (IPL576,092).
Caption: Mechanism of action for TFC-007.
Caption: Generalized experimental workflow.
References
- 1. IPL576,092, a novel anti-inflammatory compound, inhibits leukocyte infiltration and changes in lung function in response to allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search-library.ucsd.edu [search-library.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. [Prostaglandin D2 in allergy: PGD2 has dual receptor systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction and mediation of allergy reactions by prostaglandin D2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
F092 in Focus: A Comparative Analysis of PGD2 Synthesis Inhibitors
For Immediate Release
In the landscape of inflammatory and allergic disease research, the inhibition of prostaglandin D2 (PGD2) synthesis has emerged as a key therapeutic strategy. PGD2, a lipid mediator produced by the hematopoietic prostaglandin D synthase (H-PGDS) enzyme, is a well-established player in orchestrating allergic responses. This guide provides a comparative analysis of F092, a potent H-PGDS inhibitor, alongside other notable inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Performance Comparison of H-PGDS Inhibitors
The efficacy of H-PGDS inhibitors is primarily evaluated by their binding affinity (KD) and their ability to inhibit the enzymatic activity (IC50) of H-PGDS. The following table summarizes the quantitative data for this compound and other selected PGD2 synthesis inhibitors.
| Compound | Target | Assay Type | Value | Units | Reference |
| This compound | H-PGDS | Binding Affinity (KD) | 0.14 | nM | [1] |
| TFC-007 | H-PGDS | Enzymatic Inhibition (IC50) | 83 | nM | [2] |
| H-PGDS | Binding Affinity (IC50) | 320 | nM | [2] | |
| TAS-204 | H-PGDS | Enzymatic Inhibition (IC50) | 23 | nM | [2] |
| HQL-79 | H-PGDS | Binding Affinity (Kd) | 800 | nM | [1] |
| H-PGDS | Enzymatic Inhibition (Ki vs PGH2) | 5000 | nM | [1] | |
| H-PGDS | Enzymatic Inhibition (Ki vs GSH) | 3000 | nM | [1] | |
| H-PGDS-expressing cells | PGD2 Production Inhibition (IC50) | ~100,000 | nM | [1] | |
| Compound 8 (SAR-191801/ZL-2102) | Human H-PGDS | Enzymatic Inhibition (IC50) | 0.7 - 9 | nM | [3][4] |
| Rat H-PGDS | Enzymatic Inhibition (IC50) | 10 | nM | [4] | |
| Dog H-PGDS | Enzymatic Inhibition (IC50) | 0.5 - 2.3 | nM | [3] | |
| Sheep H-PGDS | Enzymatic Inhibition (IC50) | 0.5 - 2.3 | nM | [3] | |
| Cell-based | PGD2 Production Inhibition (IC50) | 32 | nM | [3] |
Selectivity Profile
A crucial aspect of a drug candidate's profile is its selectivity. High selectivity for the target enzyme over other related enzymes minimizes off-target effects.
| Compound | Off-Target | Assay Type | Result | Reference |
| Compound 8 | L-PGDS, mPGES, COX-1, COX-2, 5-LOX | Enzymatic Inhibition (IC50) | >10,000 nM | [3] |
| HQL-79 | PGE2 and PGF2α production | In vivo | No significant effect | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
H-PGDS Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of H-PGDS.
-
Reagents: Recombinant human H-PGDS protein, prostaglandin H2 (PGH2) substrate, glutathione (GSH), and the test inhibitor.
-
Procedure:
-
The H-PGDS enzyme is pre-incubated with various concentrations of the test inhibitor in an assay buffer containing GSH.
-
The enzymatic reaction is initiated by the addition of the substrate PGH2.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is then stopped, and the amount of PGD2 produced is quantified using a specific analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of PGD2 production (IC50) is calculated by fitting the data to a dose-response curve.
Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding affinity of an inhibitor to the H-PGDS protein.
-
Reagents: Recombinant human H-PGDS protein, a fluorescently labeled probe that binds to H-PGDS, and the test inhibitor.
-
Procedure:
-
A fixed concentration of the H-PGDS protein and the fluorescent probe are incubated together to form a complex.
-
Increasing concentrations of the test inhibitor are added to the mixture.
-
The inhibitor competes with the fluorescent probe for binding to H-PGDS, causing a displacement of the probe and a subsequent change in the fluorescence polarization of the solution.
-
The fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The data is used to calculate the dissociation constant (KD) or the concentration of the inhibitor that displaces 50% of the fluorescent probe (IC50), which reflects the binding affinity of the inhibitor.[2][5]
Cell-Based PGD2 Production Assay
This assay assesses the ability of an inhibitor to block PGD2 synthesis in a cellular context.
-
Cell Lines: Human cell lines that endogenously express H-PGDS, such as KU812 or MEG-01s cells, are commonly used.[2]
-
Procedure:
-
Cells are cultured and then treated with various concentrations of the test inhibitor for a specific duration.
-
PGD2 production is stimulated by adding a calcium ionophore like A23187.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of PGD2 in the supernatant is measured using an ELISA kit.[6]
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces stimulated PGD2 production by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is critical for interpreting the effects of these inhibitors.
Caption: PGD2 synthesis pathway and points of inhibition.
A novel approach to targeting H-PGDS involves Proteolysis Targeting Chimeras (PROTACs). These molecules link an H-PGDS inhibitor to an E3 ligase ligand, leading to the ubiquitination and subsequent degradation of the H-PGDS protein.
Caption: Mechanism of H-PGDS degradation by a PROTAC.
Conclusion
The data presented in this guide highlight this compound as a highly potent inhibitor of H-PGDS with nanomolar binding affinity. When compared to other inhibitors, this compound demonstrates strong potential for therapeutic applications in PGD2-mediated diseases. The development of novel strategies, such as PROTACs that incorporate H-PGDS inhibitors, further expands the toolkit for researchers in this field. This comparative guide serves as a valuable resource for the scientific community, facilitating informed decisions in the pursuit of novel treatments for allergic and inflammatory conditions.
References
- 1. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. rsc.org [rsc.org]
- 6. Prostaglandin D2 Inhibits Hair Growth and Is Elevated in Bald Scalp of Men with Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Activity of F092 in Primary Human Cells: A Comparative Guide
Introduction: The validation of a novel inhibitor in primary human cells is a critical step in the drug discovery pipeline, providing a more physiologically relevant model than immortalized cell lines. This guide provides a framework for evaluating the inhibitory activity of a hypothetical small molecule, F092, in primary human cells. It outlines key comparative metrics, detailed experimental protocols, and visualizations of relevant biological and experimental workflows. While "this compound" is used as a placeholder, the principles and methods described herein are broadly applicable to the characterization of any novel small molecule inhibitor.
Comparative Analysis of this compound and Alternative Inhibitors
A direct comparison of this compound's performance against known inhibitors is essential for understanding its potential advantages and liabilities. The following tables summarize key quantitative data that should be generated.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | Assay Type | IC50 (nM) | Ki (nM) | Mechanism of Action |
| This compound | Target X | Biochemical | Data | Data | e.g., ATP-competitive |
| Alternative 1 | Target X | Biochemical | Data | Data | e.g., ATP-competitive |
| Alternative 2 | Target Y | Biochemical | Data | Data | e.g., Non-competitive |
Table 2: Cellular Activity and Cytotoxicity in Primary Human Cells
| Compound | Primary Cell Type | On-Target EC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/EC50) |
| This compound | e.g., PBMCs | Data | Data | Data |
| Alternative 1 | e.g., PBMCs | Data | Data | Data |
| Alternative 2 | e.g., PBMCs | Data | Data | Data |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the accurate assessment of an inhibitor's activity.
Isolation and Culture of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Source: Healthy donor whole blood or buffy coats.
-
Protocol:
-
Dilute the blood sample 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue.
-
Plate the cells at the desired density for subsequent experiments.
-
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which this compound becomes toxic to primary human cells.
-
Protocol:
-
Seed primary human cells (e.g., PBMCs) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound and alternative inhibitors in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
In Vitro Kinase Inhibition Assay (Example)
-
Objective: To measure the direct inhibitory effect of this compound on its purified target enzyme.
-
Protocol:
-
Add the purified kinase, a fluorescently labeled peptide substrate, and ATP to the wells of a microplate.
-
Add varying concentrations of this compound or control inhibitors to the wells.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by adding a solution that chelates divalent cations (e.g., EDTA).
-
Measure the fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
-
Western Blot for Downstream Signaling Pathway Analysis
-
Objective: To confirm that this compound inhibits the intended signaling pathway in primary human cells.
-
Protocol:
-
Treat primary cells with this compound or control inhibitors at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a downstream target, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Visualizations
Signaling Pathway Inhibition
Caption: Hypothetical signaling cascade showing inhibition of "Target X" by this compound.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating a small molecule inhibitor in primary human cells.
Logic for Comparative Analysis
Caption: Decision tree for the selection of a lead inhibitor compound.
F092: Unraveling its Selectivity Against Prostaglandin Synthases
A comprehensive analysis of the selective inhibition of prostaglandin synthases is crucial for the development of targeted anti-inflammatory therapeutics. However, a thorough review of available scientific literature and databases reveals no specific compound designated as "F092" that acts as a prostaglandin synthase inhibitor.
While the initial query aimed to provide a detailed comparison of this compound's selectivity against various prostaglandin synthases, the absence of any public data on a compound with this identifier prevents a direct analysis. The following guide will, therefore, provide a foundational understanding of prostaglandin synthases, the importance of selective inhibition, and the methodologies used to assess such selectivity, which would be applicable to any novel inhibitor.
Understanding the Landscape of Prostaglandin Synthases
Prostaglandins are lipid compounds with diverse physiological and pathological roles, including the mediation of inflammation, pain, and fever.[1] Their synthesis is initiated by the conversion of arachidonic acid by cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases.[2][3] The two primary isoforms of this enzyme are:
-
Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in housekeeping functions, such as protecting the stomach lining and maintaining kidney function.[1]
-
Cyclooxygenase-2 (COX-2): In contrast, COX-2 is typically absent from most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[1]
Beyond the initial COX-mediated step, the resulting prostaglandin H2 (PGH2) is further metabolized into various bioactive prostaglandins (PGE2, PGD2, PGF2α, PGI2) and thromboxane A2 (TXA2) by specific terminal synthases.[3][4][5] These include:
-
Prostaglandin D synthases (PGDS)
-
Prostaglandin F synthases (PGFS)
-
Prostacyclin synthase (PGIS)
-
Thromboxane synthase (TXAS)
The differential expression and coupling of these synthases determine the specific prostanoid profile in a given cell or tissue, which in turn dictates the biological response.[2] For instance, microsomal prostaglandin E synthase-1 (mPGES-1) is often functionally linked with COX-2 in inflammatory processes.[6]
The Rationale for Selective Inhibition
The development of selective inhibitors is a cornerstone of modern pharmacology. Non-steroidal anti-inflammatory drugs (NSAIDs), a major class of prostaglandin synthase inhibitors, vary in their selectivity for COX-1 and COX-2.[8][9]
-
Non-selective COX inhibitors (e.g., ibuprofen, naproxen) block both COX-1 and COX-2. While effective at reducing inflammation, their inhibition of COX-1 can lead to gastrointestinal side effects, such as ulcers.[1]
-
COX-2 selective inhibitors (e.g., celecoxib) were developed to minimize these gastrointestinal risks by specifically targeting the inflammation-associated enzyme.[1]
The principle of selective inhibition extends to the terminal synthases as well. Targeting a specific terminal synthase, such as mPGES-1, could offer a more refined approach to modulating a particular inflammatory pathway while potentially sparing other necessary prostaglandin functions.
Experimental Evaluation of Inhibitor Selectivity
To assess the selectivity of a novel compound like the hypothetical "this compound," a series of in vitro and cellular assays would be employed.
Table 1: Hypothetical Data Structure for Assessing Inhibitor Selectivity
| Enzyme Target | IC₅₀ (nM) for "this compound" | IC₅₀ (nM) for Comparator A (e.g., Celecoxib) | IC₅₀ (nM) for Comparator B (e.g., Indomethacin) |
| Cyclooxygenases | |||
| Human COX-1 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Human COX-2 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Terminal Synthases | |||
| Human mPGES-1 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Human cPGES | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Human PGD Synthase (H-PGDS) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Human Thromboxane Synthase | [Experimental Data] | [Experimental Data] | [Experimental Data] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Experimental Protocols
A detailed investigation into a new inhibitor's selectivity would involve the following experimental workflows:
-
Enzyme Inhibition Assays: These in vitro assays are the primary method for determining the IC₅₀ values.
-
Objective: To quantify the concentration of the inhibitor required to reduce the activity of a purified enzyme by 50%.
-
Methodology:
-
Purified recombinant human enzymes (e.g., COX-1, COX-2, mPGES-1) are used.
-
The enzyme is incubated with its specific substrate (e.g., arachidonic acid for COX enzymes, PGH2 for terminal synthases) in the presence of varying concentrations of the test compound.
-
The formation of the enzymatic product is measured using techniques such as enzyme-linked immunosorbent assay (ELISA), liquid chromatography-mass spectrometry (LC-MS), or radiometric assays.
-
IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
-
-
Cell-Based Assays: These assays provide insights into the inhibitor's activity in a more physiologically relevant context.
-
Objective: To assess the inhibitor's ability to block prostaglandin production in whole cells.
-
Methodology:
-
Specific cell lines that predominantly express a particular prostaglandin synthase (e.g., A549 cells stimulated with IL-1β for COX-2/mPGES-1) are cultured.
-
The cells are pre-incubated with various concentrations of the inhibitor.
-
Prostaglandin synthesis is stimulated (e.g., with a pro-inflammatory cytokine or calcium ionophore).
-
The amount of specific prostaglandins released into the cell culture medium is quantified by ELISA or LC-MS.
-
-
Visualizing the Prostaglandin Synthesis Pathway and Experimental Workflow
To better understand the points of potential inhibition, the following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Prostaglandin biosynthesis pathway.
Caption: Workflow for determining inhibitor selectivity.
References
- 1. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin synthases: recent developments and a novel hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin synthases: Molecular characterization and involvement in prostaglandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin and thromboxane biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Prostaglandin E2 synthases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 9. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
Comparison Guide: Cross-reactivity of F092 with Other Cellular Enzymes
Information regarding the molecule "F092" is not available in the public domain based on the conducted search. The initial investigation did not yield any specific cellular enzyme target or data on the cross-reactivity profile for a compound designated this compound. The search results primarily discussed the general principles of off-target effects in gene editing, the specificity of certain antipsychotic drugs, and the broader immunological concept of cross-reactivity.
Should a different identifier or name for this molecule be available, further investigation can be pursued.
To provide a framework for how such a comparison guide would be structured, and to address the core requirements of the original request, a hypothetical example is presented below. This example assumes "this compound" is a novel kinase inhibitor targeting "Kinase A."
Hypothetical Comparison Guide: Cross-reactivity of the Kinase Inhibitor this compound
This guide provides a comparative analysis of the kinase inhibitor this compound, focusing on its cross-reactivity with other cellular kinases. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the specificity and potential off-target effects of this compound.
Data Presentation: Kinase Inhibition Profile of this compound
The inhibitory activity of this compound was assessed against a panel of 100 human kinases at a concentration of 1 µM. The percentage of inhibition for a selection of kinases is summarized in the table below.
| Kinase Target | Family | Percent Inhibition at 1 µM | IC50 (nM) |
| Kinase A | ABC | 98% | 15 |
| Kinase B | ABC | 85% | 150 |
| Kinase C | DEF | 45% | >1000 |
| Kinase D | DEF | 30% | >1000 |
| Kinase E | GHI | 15% | >5000 |
| Kinase F | GHI | 5% | >10000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Kinase Inhibition Assay:
A radiometric kinase assay was employed to determine the inhibitory activity of this compound. The protocol is outlined below:
-
Enzyme and Substrate Preparation: Recombinant human kinases were expressed and purified. A generic peptide substrate was used for all kinase reactions.
-
Compound Preparation: this compound was dissolved in DMSO to a stock concentration of 10 mM and then serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase reaction was initiated by adding ATP (γ-33P-ATP) to a mixture of the kinase, peptide substrate, and this compound in a total volume of 25 µL. The final ATP concentration was equal to its Km for each respective kinase.
-
Incubation: The reaction mixture was incubated at 30°C for 60 minutes.
-
Termination and Detection: The reaction was stopped by the addition of 3% phosphoric acid. The phosphorylated substrate was captured on a filter membrane, and the radioactivity was measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated relative to a DMSO control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Mandatory Visualization
Signaling Pathway of Kinase A
The following diagram illustrates the hypothetical signaling pathway in which Kinase A is involved. This compound is designed to inhibit Kinase A, thereby blocking the downstream phosphorylation of Substrate Y and subsequent cellular responses.
Caption: Hypothetical signaling cascade involving Kinase A and the inhibitory action of this compound.
Experimental Workflow for Kinase Profiling
The diagram below outlines the key steps in the experimental workflow used to assess the cross-reactivity of this compound.
Caption: Workflow for determining the kinase selectivity profile of this compound.
Comparative Analysis of F092 and HQL-79 as Hematopoietic Prostaglandin D Synthase Inhibitors
A Guide for Researchers and Drug Development Professionals
In the landscape of inflammatory and allergic disease research, the inhibition of hematopoietic prostaglandin D synthase (H-PGDS) presents a compelling therapeutic strategy. This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key mediator in allergic reactions and various inflammatory processes. This guide provides a detailed comparative analysis of two prominent H-PGDS inhibitors, F092 and HQL-79, summarizing their performance based on available experimental data and outlining detailed experimental protocols for their evaluation.
Quantitative Performance Analysis
The following table summarizes the key quantitative parameters for this compound and HQL-79, offering a direct comparison of their potency and binding affinity to H-PGDS.
| Parameter | This compound | HQL-79 | Reference(s) |
| Target | Hematopoietic Prostaglandin D Synthase (H-PGDS) | Hematopoietic Prostaglandin D Synthase (H-PGDS) | [1][2] |
| Mechanism of Action | H-PGDS Inhibitor | Competitive inhibitor vs. PGH2; Non-competitive inhibitor vs. GSH | [2] |
| IC50 (in vitro) | Not explicitly found in search results | 6 µM (recombinant human H-PGDS) | [2] |
| IC50 (cellular) | Not explicitly found in search results | ~100 µM (human megakaryocytes and rat mastocytoma cells) | [2] |
| Ki | Not explicitly found in search results | 5 µM (vs. PGH2); 3 µM (vs. GSH) | [2] |
| Kd | 0.14 nM | 0.8 µM | [1][2] |
Note: While specific IC50 and Ki values for this compound were not identified in the provided search results, its remarkably low dissociation constant (Kd) of 0.14 nM suggests it is a very high-affinity ligand for H-PGDS.[1] In contrast, HQL-79 demonstrates potent inhibition with micromolar IC50 and Ki values.[2]
Signaling Pathway and Experimental Workflow
To visualize the biological context and the process of inhibitor evaluation, the following diagrams are provided.
Caption: Prostaglandin D2 synthesis pathway and points of inhibition.
Caption: Experimental workflow for comparing this compound and HQL-79 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
In Vitro H-PGDS Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound and HQL-79 against recombinant human H-PGDS.
Materials:
-
Recombinant human H-PGDS
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
This compound and HQL-79 inhibitor stock solutions (in DMSO)
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0
-
Quenching solution: e.g., 1 M citric acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute recombinant human H-PGDS to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and HQL-79 in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Assay Reaction:
-
To each well of a 96-well plate, add:
-
Assay buffer
-
GSH solution (to a final concentration, e.g., 1 mM)
-
Inhibitor solution at various concentrations (or vehicle control)
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
-
Initiate the reaction by adding the PGH2 substrate (to a final concentration, e.g., 20 µM).
-
-
Reaction Termination: After a fixed time (e.g., 1 minute), stop the reaction by adding a quenching solution.
-
PGD2 Quantification: Determine the amount of PGD2 produced using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
To determine the Ki and mechanism of inhibition, perform the assay with varying concentrations of both the substrate (PGH2) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.
-
Cellular PGD2 Production Assay
Objective: To evaluate the potency of this compound and HQL-79 in inhibiting PGD2 production in a cellular context.
Materials:
-
Cell line expressing H-PGDS (e.g., human megakaryocytes, rat mastocytoma cells, or KU812 cells)[2][4]
-
Cell culture medium
-
This compound and HQL-79 inhibitor stock solutions (in DMSO)
-
Stimulating agent (e.g., calcium ionophore A23187 or antigen)
-
Phosphate-buffered saline (PBS)
-
PGD2 ELISA kit or LC-MS for quantification[3]
Procedure:
-
Cell Culture: Culture the H-PGDS-expressing cells to the desired density in appropriate culture plates.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or HQL-79 (or vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Cell Stimulation: Add the stimulating agent to the cells to induce PGD2 production and incubate for a defined period (e.g., 30 minutes).
-
Sample Collection: Collect the cell culture supernatant.
-
PGD2 Quantification: Measure the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit or a validated LC-MS method.[3]
-
Data Analysis:
-
Calculate the percentage of inhibition of PGD2 production for each inhibitor concentration compared to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the cellular IC50 value.
-
Logical Relationship of Inhibitor Properties
Caption: Logical relationship of key inhibitor parameters.
This guide provides a foundational comparison of this compound and HQL-79. Further head-to-head studies under identical experimental conditions are warranted to definitively establish their relative potencies and therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxyΔ12–14 PGJ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Validating F092's Affinity for H-PGDS: A Comparative Guide
F092 demonstrates high-potency binding to hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory pathway. This guide provides a comparative analysis of this compound's binding affinity against other known H-PGDS inhibitors and details the experimental protocols for in vitro validation of its dissociation constant (KD).
This compound exhibits a remarkably low KD value of 0.14 nM for H-PGDS, indicating a very strong binding affinity.[1] This positions this compound as a potent inhibitor of H-PGDS, an enzyme responsible for the production of prostaglandin D2 (PGD2), a mediator of allergic and inflammatory responses. Understanding the binding affinity of small molecule inhibitors like this compound is crucial for the development of novel therapeutics targeting inflammatory diseases.
Comparative Binding Affinity of H-PGDS Inhibitors
To contextualize the potency of this compound, the following table compares its binding affinity with other known H-PGDS inhibitors. It is important to note that while the dissociation constant (KD) is a direct measure of binding affinity, for some compounds, only the half-maximal inhibitory concentration (IC50) is available. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and are not a direct measure of binding affinity, though they are related.
| Inhibitor | Binding Affinity (KD) | Inhibitory Potency (IC50) |
| This compound | 0.14 nM | - |
| HQL-79 | 0.8 µM | - |
| TFC-007 | - | 83 nM |
| TAS-204 | - | 24.0 nM |
| BSPT | - | 36.2 µM |
Note: A lower KD value indicates a higher binding affinity. IC50 values are provided for context on inhibitory activity but are not directly comparable to KD values.
Experimental Protocols for In Vitro KD Validation
The binding affinity of this compound and other small molecules for H-PGDS can be experimentally validated using several biophysical techniques. The following are detailed protocols for three common methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (H-PGDS) immobilized on a sensor chip in real-time.
Materials:
-
Recombinant human H-PGDS protein
-
This compound inhibitor
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of H-PGDS:
-
Activate the sensor chip surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the H-PGDS protein diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound inhibitor in running buffer.
-
Inject the different concentrations of this compound over the immobilized H-PGDS surface, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface with the regeneration solution to remove the bound inhibitor.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of an inhibitor to a protein, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters.
Materials:
-
Recombinant human H-PGDS protein
-
This compound inhibitor
-
ITC instrument
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze the H-PGDS protein and dissolve the this compound inhibitor in the same dialysis buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the H-PGDS protein into the sample cell of the calorimeter.
-
Load the this compound inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Radioligand Binding Assay
This technique measures the binding of a radiolabeled ligand to a receptor or enzyme. To determine the KD of an unlabeled inhibitor like this compound, a competition binding assay is performed.
Materials:
-
A suitable radiolabeled ligand for H-PGDS
-
Unlabeled this compound inhibitor
-
H-PGDS protein source (e.g., cell membranes expressing the enzyme)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand and the H-PGDS protein source.
-
Add increasing concentrations of the unlabeled this compound inhibitor to these tubes.
-
Include control tubes for total binding (radioligand and protein only) and non-specific binding (radioligand, protein, and a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the tubes to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each inhibitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor's binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation. The Ki value is an estimate of the KD.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the general workflow for validating binding affinity and the H-PGDS signaling pathway.
References
A Head-to-Head Comparison of F092 and Other Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of hematopoietic prostaglandin D synthase (H-PGDS) inhibitors presents a promising frontier for therapies targeting allergic and inflammatory diseases. This guide offers an objective, data-driven comparison of F092 with other notable H-PGDS inhibitors, including TFC-007, HQL-79, and TAS-204. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows, this document aims to facilitate informed decisions in research and development.
Executive Summary
Hematopoietic prostaglandin D synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in inflammatory processes, particularly in allergic reactions. The inhibitors discussed herein—this compound, TFC-007, HQL-79, and TAS-204—represent significant advancements in the quest for potent and selective H-PGDS inhibition. This compound stands out with an exceptionally low dissociation constant (KD) of 0.14 nM, indicating very high binding affinity. While direct comparative studies under identical conditions are limited, the available data suggest that all four compounds are potent inhibitors of H-PGDS. This guide provides a comprehensive analysis of their reported potencies, selectivities, and available pharmacokinetic profiles to aid in the selection of the most suitable compound for specific research needs.
Data Presentation: A Comparative Analysis of H-PGDS Inhibitors
The following table summarizes the available quantitative data for this compound and its counterparts. It is important to note that these values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Potency (In Vitro) | Selectivity | Pharmacokinetics (Animal Models) |
| This compound | K D: 0.14 nM[1][2][3] | Information not readily available in searched results. | Information not readily available in searched results. |
| TFC-007 | IC50: 83 nM[4][5][6][7][8] | Negligible effects on COX-1, COX-2, 5-LOX, LTC4 synthase, TXA2 synthase, and microsomal prostaglandin E2 synthase.[5] | Information not readily available in searched results. |
| HQL-79 | IC50: 6 µM[9][10] K d: 0.8 µM[9][10] K i: 3 µM (vs. GSH), 5 µM (vs. PGH2)[9][11] | No obvious effect on COX-1, COX-2, m-PGES, or L-PGDS at up to 300 µM.[9][10] | Orally active. Administration of 30 mg/kg in mice decreased PGD2 levels.[9][12] Suppressed PGD2 production and improved muscle strength in mdx mice.[13] |
| TAS-204 | IC50: 24.0 nM[14][15][16] | No inhibitory activities against COX-1, COX-2, microsomal PGE synthase, or L-PGDS up to 10 µM.[14] | Dose-dependently inhibited PGD2 production in vivo. Reduced eosinophil infiltration and nasal hyperresponsiveness in a guinea pig model of allergic rhinitis.[14] |
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate the H-PGDS signaling pathway and a typical experimental workflow for evaluating H-PGDS inhibitors.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. scispace.com [scispace.com]
- 3. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asiaresearchnews.com [asiaresearchnews.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling F092
Essential Safety and Handling Guide for F092
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of this compound, a potent inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). Adherence to these guidelines is critical for ensuring laboratory safety and proper disposal compliance.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure appropriate protective measures are in place. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are required. Inspect gloves for any tears or punctures before use. |
| Body Protection | A standard laboratory coat must be worn to prevent skin contact. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be considered. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
Chemical Handling and Disposal Overview
Proper handling and disposal of this compound are crucial to mitigate risks to personnel and the environment. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.
| Aspect | Procedure |
| Handling | Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale. Ensure adequate ventilation, such as a chemical fume hood, when handling the substance to minimize exposure to dust or aerosols. After handling, wash hands and any exposed skin thoroughly. Contaminated clothing should be removed and laundered before reuse. |
| Storage | Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Spill Response | In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. All materials used for cleanup must be disposed of as hazardous waste. |
| Disposal | This compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous chemical waste.[1][2][3][4] Collect all waste in a designated, properly labeled, and sealed container. Do not dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for proper disposal in accordance with local, state, and federal regulations.[1][2] |
Logical Workflow for Handling and Disposal of this compound
Experimental Protocol: In Vitro H-PGDS Inhibition Assay
This protocol describes a representative cell-based assay to evaluate the inhibitory effect of this compound on Hematopoietic Prostaglandin D Synthase (H-PGDS) activity by measuring the reduction of prostaglandin D2 (PGD2) production in a suitable cell line, such as human basophilic KU812 cells.[5][6]
Materials:
-
This compound compound
-
KU812 cells (or other suitable cell line expressing H-PGDS)
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
Phosphate Buffered Saline (PBS)
-
PGD2 ELISA kit
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, pipettes, etc.)
Procedure:
-
Cell Culture: Culture KU812 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the cell culture wells is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Cell Seeding: Seed the KU812 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well) and allow them to adhere or stabilize overnight.
-
Treatment with this compound: Treat the cells with varying concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO but without this compound) and a positive control (if a known H-PGDS inhibitor is available). Incubate the cells with the compound for a predetermined period (e.g., 1-3 hours).[5]
-
Stimulation: After the pre-incubation with this compound, stimulate the cells with an appropriate agent to induce PGD2 production (e.g., LPS). Include an unstimulated control group.
-
Sample Collection: Following stimulation for an appropriate duration (e.g., 24 hours), collect the cell culture supernatant. Centrifuge the supernatant to remove any cells or debris.
-
PGD2 Measurement: Quantify the concentration of PGD2 in the collected supernatants using a commercial PGD2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGD2 inhibition for each concentration of this compound compared to the stimulated vehicle control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of PGD2 production).
Experimental Workflow Diagram
H-PGDS Signaling Pathway
This compound is an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme plays a key role in the inflammatory cascade by catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[7][8] PGD2 then exerts its effects by binding to its receptors, DP1 and DP2 (also known as CRTH2), which are involved in various physiological and pathological processes, including allergic inflammation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
